Rosoxacin
Description
This compound is a quinolone derivative antibiotic for the treatment of bacterial infection of respiratory tract, urinary tract, GI, CNS and immuno compromised patients. This compound is known to be effective against penicillin resistant strains and is a single dose orally administered drug, which avoids all complications of parenteral administration seen with penicillin, especially anaphylactic shock.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPZXDSZHPDXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193091 | |
| Record name | Rosoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02e-01 g/L | |
| Record name | Rosoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40034-42-2 | |
| Record name | Rosoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosoxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROSOXACIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rosoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rosoxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y1OT3J4NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rosoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
| Record name | Rosoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosoxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rosoxacin IUPAC name and chemical synonyms
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the quinolone antibiotic, Rosoxacin. This document details its chemical identity, physicochemical properties, established experimental protocols, and mechanism of action.
Chemical Identity
IUPAC Name: 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid[1][2]
CAS Number: 40034-42-2
Molecular Formula: C₁₇H₁₄N₂O₃
Molecular Weight: 294.30 g/mol [1]
Chemical Synonyms
This compound is known by several other names in scientific literature and commercial products. The table below lists its common synonyms.
| Synonym | Reference(s) |
| Acthis compound | [1][3][4] |
| Eradacil | [1][5] |
| Winuron | [1][5] |
| Roxadyl | [1][6] |
| Rosoxacine | [1][3] |
| Eracine | [1][5] |
| Eradacin | [1][5] |
| Rosoxacino | [1][3] |
| Rosoxacinum | [1][3] |
| Win 35,213 | [1] |
| 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |
| 1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid | [1][3] |
| NSC-146617 | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference(s) |
| Melting Point | 290 °C | [1][7] |
| Solubility | Water: 0.0209 mg/mL at 25 °C, 0.102 mg/mL DMSO: 20.83 mg/mL | [1][3][4] |
| pKa | Strongest Acidic: 6 Strongest Basic: 4.89 | [3] |
| LogP | 1.85, 1.89 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process:[8][9]
-
Modified Hantzsch Pyridine Synthesis: The initial step involves the reaction of ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde to form a dihydropyridine intermediate.
-
Oxidation, Saponification, Decarboxylation, and Reduction: The dihydropyridine intermediate undergoes oxidation with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group to an aniline.
-
Gould-Jacobs Reaction: The resulting aniline is then subjected to a Gould-Jacobs reaction with methoxymethylenemalonate ester to construct the 4-hydroxyquinoline ring.
-
Alkylation and Saponification: The final steps involve alkylation of the quinoline ring with ethyl iodide, followed by saponification of the ester to yield this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A C18 reversed-phase column is the stationary phase of choice for separating fluoroquinolones.[5][10][11]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formic acid) is typically effective.[5][6][10] The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Detection: UV detection in the range of 276-295 nm is a common and reliable method for quantifying fluoroquinolones.[6][10] For enhanced sensitivity, fluorescence detection can be employed.[11]
-
Sample Preparation: For the analysis of this compound in biological matrices such as plasma, a protein precipitation step using acetonitrile or methanol is generally required to remove interfering substances.[10][11]
Mechanism of Action
This compound functions as a broad-spectrum quinolone antibiotic by targeting essential bacterial enzymes.[3][4][8] The primary mechanism of action involves the inhibition of DNA gyrase (bacterial topoisomerase II) and topoisomerase IV.[1][3][4][12] These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination in bacteria.[1][3][12] By binding to and inhibiting these enzymes, this compound effectively halts these vital cellular functions, ultimately leading to bacterial cell death.[1][12] This targeted action makes it effective against a range of Gram-negative and some Gram-positive bacteria.[1][12][13]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in bacteria.
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Acthis compound) | Quinolone Antibiotic | DC Chemicals [dcchemicals.com]
- 3. This compound | C17H14N2O3 | CID 287180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. syncsci.com [syncsci.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [medbox.iiab.me]
- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Rosoxacin: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosoxacin is a first-generation quinolone antibiotic with a recognized spectrum of activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the antibacterial activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. Minimum Inhibitory Concentration (MIC) data for a range of Gram-positive and Gram-negative bacteria are presented in structured tables to facilitate comparative analysis. Standardized experimental protocols for determining antibacterial susceptibility are detailed, providing a foundation for reproducible research. Furthermore, the molecular mechanism of this compound's action is elucidated and visualized through a signaling pathway diagram. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical information on this compound.
Introduction
This compound, a pyridyl quinolone carboxylic acid derivative, is a synthetic chemotherapeutic agent with antibacterial properties. As a member of the quinolone class of antibiotics, its primary mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication. Historically, it has been utilized in the treatment of various infections, particularly those of the urinary and respiratory tracts, as well as certain sexually transmitted diseases.[1] Understanding the precise spectrum and potency of its antibacterial activity is crucial for its appropriate clinical application and for guiding further research and development efforts in the antimicrobial field.
Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target of this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during DNA replication and transcription. By binding to the A-subunit of DNA gyrase, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, thereby preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately resulting in bacterial cell death.
-
Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme plays a crucial role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of the newly replicated chromosomes into the daughter cells, leading to a lethal arrest of cell division.
The dual-targeting mechanism of this compound contributes to its spectrum of activity and can influence the development of bacterial resistance.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Antibacterial Spectrum of Activity: Quantitative Data
The in vitro activity of this compound has been evaluated against a variety of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial potency. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates), MIC₉₀ (the concentration that inhibits 90% of the isolates), and the overall range of MICs observed.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Neisseria gonorrhoeae | 32 | 0.03 | 0.06 | 0.03-0.125 | [3] |
| Haemophilus influenzae | 94 | - | - | - | [4] |
| Enterobacteriaceae | 480 | - | >2-32 | - | [2] |
| Escherichia coli | - | - | >2 | - | [2] |
| Klebsiella spp. | - | - | >2 | - | [2] |
| Enterobacter cloacae | - | - | >2 | - | [2] |
| Proteus spp. | - | - | >2 | - | [2] |
| Citrobacter freundii | - | - | >8 | - | [2] |
| Providencia spp. | - | - | >8 | - | [2] |
| Serratia marcescens | - | - | >32 | - | [2] |
| Pseudomonas aeruginosa | - | - | >32 | - | [2] |
Note: A dash (-) indicates that the specific data point was not provided in the cited literature.
Table 2: In Vitro Activity of this compound Against Gram-Positive and Other Bacteria
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus spp. | - | - | >2 | - | [2] |
| Streptococcus faecalis (now Enterococcus faecalis) | - | - | >8 | - | [2] |
| Chlamydia trachomatis | 11 | - | - | 5 | [3] |
| Ureaplasma urealyticum | 7 | - | - | 2-8 | [3] |
Note: A dash (-) indicates that the specific data point was not provided in the cited literature.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two common assays used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.
4.1.1. Materials
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH, followed by dilution in sterile water)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
4.1.2. Procedure
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in its appropriate solvent. Further dilute the stock solution in the test broth to achieve a concentration that is twice the highest concentration to be tested.
-
Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution: Add 100 µL of the twice-concentrated this compound solution to the wells of the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in wells containing 50 µL of varying this compound concentrations. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 100 µL per well.
-
Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, upon which the bacterial isolates are then inoculated.
4.2.1. Materials
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
4.2.2. Procedure
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound.
-
Preparation of Agar Plates: Prepare a series of two-fold dilutions of the this compound stock solution in sterile water. For each concentration, add a specific volume of the diluted this compound to a corresponding volume of molten and cooled (45-50°C) MHA to achieve the final desired concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with a standardized spot of each bacterial suspension (approximately 1-2 µL, delivering about 10⁴ CFU per spot).
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial isolate, or allows for the growth of only one or two colonies.
Experimental Workflow Diagram
Caption: General workflow for MIC determination.
Conclusion
This technical guide has provided a detailed overview of the antibacterial spectrum of activity of this compound. The quantitative MIC data presented in tabular format offers a clear comparison of its efficacy against a range of bacterial species. The detailed experimental protocols for MIC determination serve as a valuable resource for researchers aiming to conduct susceptibility testing. Furthermore, the elucidation of its mechanism of action, visualized through a signaling pathway diagram, provides a fundamental understanding of its bactericidal properties. While this compound has demonstrated notable activity against certain pathogens, particularly those associated with sexually transmitted diseases, its broader spectrum appears to be more limited compared to newer generation quinolones. This comprehensive guide serves as a foundational document for scientists and drug development professionals, facilitating informed decisions in the ongoing pursuit of novel and effective antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antibacterial activity of three new quinolone derivatives: this compound, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antimicrobial activity of this compound against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rosoxacin Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of rosoxacin, a quinolone antibiotic, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design.
Core Findings: this compound Solubility Profile
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 20.83 mg/mL (70.78 mM) | Not Specified | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Water | 0.102 mg/mL | Not Specified | Predicted value. |
| 0.0209 mg/mL | 25 | Experimentally determined value.[1][2] | |
| Ethanol | Very Sparingly Soluble (Qualitative) | Not Specified | Based on data for the structurally similar quinolone, ciprofloxacin. |
| Methanol | Soluble (Qualitative) | Not Specified | General solubility for some organic compounds; specific data for this compound is unavailable. |
| Acetone | Very Sparingly Soluble (Qualitative) | Not Specified | Based on data for the structurally similar quinolone, ciprofloxacin. |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The following are standard methodologies that can be employed to ascertain the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for the Shake-Flask Method.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., DMSO, water, ethanol).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: The resulting suspension is filtered (using a filter that does not bind the compound) or centrifuged to separate the saturated solution (supernatant) from the excess solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Kinetic Solubility (Turbidimetric Method)
For higher throughput screening, kinetic solubility is often determined. This method measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility solvent (like DMSO) to an aqueous buffer.
Experimental Workflow for Kinetic Solubility:
Caption: Kinetic Solubility Determination Workflow.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.
-
Serial Dilution: The DMSO stock is serially diluted in a multi-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.
-
Turbidity Measurement: The plate is incubated, and the turbidity (cloudiness) in each well is measured over time using a plate reader at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is considered the kinetic solubility.
Mechanism of Action: Inhibition of Bacterial DNA Replication
This compound exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.
Signaling Pathway of this compound's Antibacterial Action:
Caption: this compound's Mechanism of Action.
This guide serves as a foundational resource for researchers working with this compound. For the most accurate and application-specific solubility data, it is recommended to perform experimental verification under the conditions of intended use.
References
Rosoxacin molecular weight and chemical formula
Introduction
Rosoxacin, also known as acthis compound, is a first-generation quinolone antibiotic.[1] Developed in 1978, it has been utilized for the treatment of urinary tract infections and certain sexually transmitted diseases.[1][2] this compound is a broad-spectrum antibiotic active against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA replication, making it a subject of interest for researchers in antimicrobial drug development.[3][4] This guide provides an in-depth overview of this compound's molecular characteristics, synthesis, and mechanism of action, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C17H14N2O3 | [1][4][5] |
| Molecular Weight | 294.310 g·mol−1 | [1] |
| IUPAC Name | 1-Ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | [1] |
| CAS Number | 40034-42-2 | [1][4] |
| Melting Point | 290 °C (554 °F) | [1][2] |
| Appearance | Powder | [6] |
Pharmacokinetics in Humans
A study in healthy male volunteers who received a single 300 mg oral dose of this compound provided the following pharmacokinetic parameters. The plasma concentration data was best described by an open one-compartment body model with first-order absorption.
| Parameter | Mean Value (± SE) | Unit |
| Terminal Elimination Rate Constant (kₑ) | 0.203 (± 0.015) | hr⁻¹ |
| Apparent Volume of Distribution (Vd) | 0.644 (± 0.050) | L/kg |
| Apparent Plasma Clearance (Cl) | 2.08 (± 0.15) | mL/min/kg |
Data from a study involving 16 healthy male subjects.[7]
Antimicrobial Activity
This compound has demonstrated efficacy against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.
| Organism | Strain(s) | MIC Range/Value |
| Neisseria gonorrhoeae | 32 strains | 0.03-0.125 µg/mL |
| Chlamydia trachomatis | 11 strains | 5 µg/mL |
| Ureaplasma urealyticum | 7 strains | 2-8 µg/mL |
Data from in vitro susceptibility studies.[8]
Experimental Protocols
This section details the methodologies for the synthesis of this compound and a general protocol for assessing its mechanism of action.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting with a modified Hantzsch pyridine synthesis.[1][2]
Step 1: Modified Hantzsch Pyridine Synthesis
-
Combine ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde.
-
Allow the components to react to form the dihydropyridine intermediate.
Step 2: Oxidation and Subsequent Reactions
-
Oxidize the resulting dihydropyridine with nitric acid.
-
Perform saponification, followed by decarboxylation.
-
Reduce the nitro group using iron and hydrochloric acid to yield an aniline derivative.
Step 3: Gould-Jacobs Reaction and Final Steps
-
React the aniline derivative with methoxymethylenemalonate ester in a Gould-Jacobs reaction to form the 4-hydroxyquinoline ring.
-
Alkylate the resulting product with ethyl iodide.
-
Saponify the ester to yield the final product, this compound.[1]
Caption: Workflow for the chemical synthesis of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
A standard method for evaluating the antimicrobial activity of this compound is the broth microdilution assay.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mechanism of Action
This compound functions by inhibiting bacterial DNA synthesis.[3][4] It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][9][10]
-
Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[9] this compound binds to the DNA gyrase, preventing it from cutting and rejoining the DNA strands, thereby halting the replication process.[9]
-
Inhibition of Topoisomerase IV: Topoisomerase IV is vital for separating the interlinked daughter DNA strands after replication.[9] By inhibiting this enzyme, this compound causes an accumulation of intertwined DNA, which is lethal to the bacterial cell.[9]
This dual-targeting mechanism is advantageous as it reduces the likelihood of bacteria developing resistance.[9]
Caption: Mechanism of action of this compound in a bacterial cell.
Pharmacokinetic Analysis Workflow
The determination of pharmacokinetic parameters for this compound involves a systematic process.
-
Drug Administration: A single oral dose of this compound is administered to the subjects.
-
Sample Collection: Blood samples are collected at predetermined time intervals.
-
Plasma Separation: Plasma is separated from the whole blood samples.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as reversed-phase liquid chromatography.[7]
-
Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., one-compartment model) to calculate key parameters like elimination rate constant, volume of distribution, and clearance.[7]
Caption: Workflow for pharmacokinetic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C17H14N2O3 | CID 287180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KEGG DRUG: this compound [kegg.jp]
- 6. This compound (Acthis compound) | Quinolone Antibiotic | DC Chemicals [dcchemicals.com]
- 7. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
An In-depth Technical Guide on the Early Clinical Trials and Efficacy Studies of Rosoxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical trials and efficacy studies of Rosoxacin, a first-generation quinolone antibiotic. The document focuses on quantitative data, experimental protocols, and the underlying mechanism of action, presenting the information in a structured and accessible format for research and development professionals.
Mechanism of Action
This compound is a quinolone antibacterial agent that exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication, transcription, and repair.[1] Its primary targets are DNA gyrase and topoisomerase IV.[1][2]
-
Inhibition of DNA Gyrase: this compound binds to the A subunit of DNA gyrase, an enzyme responsible for introducing negative supercoils into bacterial DNA to alleviate torsional stress during replication.[1] This inhibition halts the DNA supercoiling process, which is critical for managing DNA topology.[1]
-
Inhibition of Topoisomerase IV: The drug also targets topoisomerase IV, which is crucial for separating interlinked daughter DNA strands after replication (decatenation).[1] By preventing this separation, this compound leads to an accumulation of intertwined DNA, which is lethal to the bacterial cell.[1]
This dual-target mechanism is advantageous as it reduces the likelihood of bacteria developing resistance.[1]
In Vitro Efficacy Studies
The in vitro activity of this compound has been evaluated against several bacterial strains, particularly those responsible for sexually transmitted diseases and urinary tract infections.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The primary method cited for determining the in vitro efficacy of this compound is the agar dilution method .
-
Preparation of Media: A series of agar plates are prepared, each containing a different, twofold serial dilution of this compound.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFUs) per milliliter.
-
Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria on the agar plate.
Table 1: In Vitro Activity of this compound Against Neisseria gonorrhoeae
| Number of Isolates | Type of Isolates | MIC Range (mg/L) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |
| 173 | Including 17 β-lactamase producers | 0.06 - 0.25 | - | - | [3] |
| 256 | 247 β-lactamase-negative and 9 β-lactamase-positive | All inhibited by ≤0.06 | - | - | [4] |
| Not specified | Clinical isolates | - | 0.03 | - | [5][6] |
| 300 | Including 10 penicillinase-producing strains | 98.7% inhibited by ≤0.062 | - | - | [7] |
Table 2: In Vitro Activity of this compound Against Other Pathogens
| Pathogen | Number of Strains | MIC Range (µg/ml) | MIC90 (µg/ml) | Reference |
| Chlamydia trachomatis | 11 | Inhibited by 5 | - | [6] |
| Ureaplasma urealyticum | 7 | 2 - 8 | - | [6] |
| Enterobacteriaceae | 480 (various species) | - | 2 to 16-fold higher than norfloxacin and pefloxacin | [8] |
| P. aeruginosa | 480 (various species) | - | 2 to 16-fold higher than norfloxacin and pefloxacin | [8] |
Early Clinical Trials for Uncomplicated Gonorrhea
This compound was extensively studied for the single-dose oral treatment of uncomplicated gonorrhea.
Experimental Protocol: Randomized, Double-Blind, Dose-Ranging Study
A common design for these early trials was the randomized, double-blind, dose-ranging study.
-
Patient Recruitment: Patients with uncomplicated genital or anorectal gonorrhea, confirmed by culture, were enrolled.
-
Randomization: Patients were randomly assigned to receive a single oral dose of this compound at varying concentrations (e.g., 100 mg, 200 mg, 300 mg, 400 mg). The double-blind nature means neither the patient nor the investigator knew which dose was administered.
-
Treatment Administration: A single oral dose of this compound was administered to each patient.
-
Follow-up and Assessment: Patients were monitored for a specific period (e.g., 12 to 30 days). Follow-up cultures were taken to determine the eradication of Neisseria gonorrhoeae. Clinical remission was also assessed.
-
Efficacy Endpoint: The primary endpoint was the bacteriological cure rate, defined as the absence of N. gonorrhoeae in post-treatment cultures.
-
Safety Assessment: Adverse events, particularly central nervous system (CNS) effects, were recorded and analyzed.
Table 3: Efficacy of Single-Dose Oral this compound in Treating Uncomplicated Gonorrhea
| Study Population | Dosage (mg) | Number of Patients | Cure Rate (%) | Key Findings & Adverse Effects | Reference |
| 126 men and women | 100 | 18 | 28 | Significantly lower efficacy than higher doses. | [7] |
| 200, 300, or 400 | 108 | 94 | Doses ≥200 mg are effective. 51% experienced transient CNS symptoms (dizziness, drowsiness). | [7] | |
| 100 men and women | 300 | 100 | 94 | Cure rate in men was 94% (86/92) and in women 100% (8/8). 14% reported adverse effects (dizziness, drowsiness). | [9] |
| 61 men | 300 | 61 | 100 | Full clinical remission within 48 hours. Effective against penicillin-resistant strains. 32% reported slight side effects. | [10] |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens.
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
-
Subject Enrollment: A cohort of normal, healthy male volunteers was recruited.
-
Drug Administration: Each subject received a single 300 mg capsule of this compound.
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Drug Concentration Analysis: Plasma concentrations of this compound were determined using reversed-phase liquid chromatography.
-
Pharmacokinetic Modeling: The plasma concentration-time data for each subject was fitted to an open one-compartment body model with first-order absorption to calculate key pharmacokinetic parameters.
Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single 300 mg Dose)
| Parameter | Mean Value (± SE) | Unit |
| Apparent first-order terminal elimination rate constant | 0.203 ± 0.015 | hr⁻¹ |
| Apparent volume of distribution | 0.644 ± 0.050 | L/kg |
| Apparent plasma clearance | 2.08 ± 0.15 | ml/min/kg |
Source:[11]
Adverse Effects
The most frequently reported adverse effects associated with this compound in early clinical trials were related to the central nervous system (CNS).
-
Common CNS Effects: Transient dizziness, drowsiness, and altered visual perceptions were noted in a significant portion of trial participants, with one study reporting such symptoms in 51% of subjects.[7]
-
Dose Relationship: Interestingly, the occurrence of these CNS symptoms was not clearly dose-related in the 200 mg to 400 mg range.[7]
-
Gastrointestinal Symptoms: Some patients also experienced gastrointestinal issues.[10]
-
Severity: Most side effects were described as slight or transient.[7][10]
Conclusion
The early clinical trials and efficacy studies of this compound demonstrated its high potency against Neisseria gonorrhoeae, including penicillin-resistant strains. Single oral doses of 200 mg or higher achieved clinical and bacteriological cure rates exceeding 90% for uncomplicated gonorrhea. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a strong basis for its bactericidal activity. While effective, the notable incidence of transient CNS side effects was a significant finding that warranted further investigation in subsequent studies of quinolone antibiotics. The data from these foundational studies highlight a logical and successful progression from potent in vitro activity to confirmed clinical efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In-vitro antigonococcal activity of this compound (WIN 35213) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro activity of this compound (Win 35 213) against Neisseria gonorrhoeae (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of this compound against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial activity of this compound against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of uncomplicated gonorrhea with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of three new quinolone derivatives: this compound, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Win 35,213) in the treatment of uncomplicated acute gonococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Management of acute gonorrhea in males with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Rosoxacin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosoxacin is a first-generation quinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents. Developed in the 1970s, it has been utilized for the treatment of various bacterial infections, particularly urinary tract infections (UTIs) and certain sexually transmitted diseases. This technical guide provides a comprehensive literature review of this compound, focusing on its core pharmacological properties, mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical efficacy. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the research surrounding this antibiotic.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication and transcription.[3][4]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.[3][4]
By binding to these enzymes, this compound stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting cell division and causing bacterial cell death.[6][7] This dual-targeting mechanism is a hallmark of the quinolone class of antibiotics.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
This compound demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been most notably documented against organisms responsible for urinary tract and sexually transmitted infections. The following tables summarize the in vitro activity of this compound, presenting Minimum Inhibitory Concentration (MIC) values for various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain Count | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Neisseria gonorrhoeae | 32 | 0.03 | 0.06 | 0.03-0.125 | [8] |
| Escherichia coli | - | - | >32 | - | [1] |
| Klebsiella sp. | - | - | >32 | - | [1] |
| Enterobacter cloacae | - | - | >32 | - | [1] |
| Proteus sp. | - | - | >32 | - | [1] |
| Citrobacter freundii | - | - | >32 | - | [1] |
| Providencia sp. | - | - | >32 | - | [1] |
| Serratia marcescens | - | - | >32 | - | [1] |
| Pseudomonas aeruginosa | - | - | >32 | - | [1] |
Table 2: In Vitro Activity of this compound against Other Microorganisms
| Bacterial Species | Strain Count | MIC (µg/mL) | Reference |
| Chlamydia trachomatis | 11 | 5 | [8] |
| Ureaplasma urealyticum | 7 | 2-8 | [8] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in human volunteers. Following oral administration, the drug is absorbed and distributed in the body. The key pharmacokinetic parameters are summarized in the table below.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single 300 mg Oral Dose)
| Parameter | Mean Value (± SE) | Unit | Reference |
| Apparent first-order terminal elimination rate constant (kel) | 0.203 (± 0.015) | hr-1 | [2] |
| Apparent volume of distribution (Vd) | 0.644 (± 0.050) | L/kg | [2] |
| Apparent plasma clearance (Cl) | 2.08 (± 0.15) | mL/min/kg | [2] |
SE = Standard Error
Limited data is available on the urinary excretion of this compound. However, for other quinolones like ciprofloxacin, a significant portion of the administered dose is excreted unchanged in the urine, leading to high urinary concentrations that are effective against uropathogens.[9][10]
Clinical Efficacy
Clinical trials have primarily focused on the efficacy of this compound in the treatment of uncomplicated gonorrhea. While there is mention of its use in urinary tract infections, specific clinical trial data with quantitative outcomes for this indication is limited in the readily available literature.
Table 4: Clinical Efficacy of this compound in the Treatment of Uncomplicated Gonorrhea
| Study Population | Treatment Regimen | Cure Rate | Reference |
| 100 patients (92 male, 8 female) | Single 300 mg oral dose | 94% (overall) | - |
| - | - | 94% (males) | - |
| - | - | 100% (females) | - |
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Dilution Method
The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][11]
Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.
-
Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. Serial twofold dilutions of the this compound stock solution are added to separate aliquots of the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Preparation of Inoculum: The bacterial isolate to be tested is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 104 CFU per spot.
-
Inoculation: The standardized bacterial suspension is applied as spots to the surface of the agar plates, starting from the lowest to the highest antibiotic concentration.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Reading and Interpretation: The plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.
Synthesis of this compound: The Gould-Jacobs Reaction
This compound can be synthesized via the Gould-Jacobs reaction, a classic method for the preparation of 4-hydroxyquinolines.[3][12]
Reaction Scheme: The synthesis involves the reaction of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.
General Procedure:
-
Condensation: An appropriate aniline is reacted with diethyl ethoxymethylenemalonate. This step typically involves heating the reactants, leading to the formation of an anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is heated at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinoline ring system.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified (hydrolyzed with a base, e.g., NaOH) to the corresponding carboxylic acid, which is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.
The following diagram illustrates a generalized experimental workflow for this compound research.
Caption: A generalized workflow for this compound research.
Conclusion
This compound is a first-generation quinolone antibiotic with a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. It exhibits in vitro activity against a spectrum of bacteria, particularly those implicated in urinary tract and sexually transmitted infections. Pharmacokinetic studies in humans have provided initial insights into its disposition. While clinical data supports its efficacy in treating gonorrhea, further comprehensive clinical trials are needed to fully establish its role in the management of urinary tract infections caused by a broader range of uropathogens. The experimental protocols outlined in this guide provide a foundation for future research and development of this and other quinolone antibiotics. The visualizations of its mechanism and research workflow offer a clear framework for understanding the key aspects of this compound research.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. google.com [google.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Ciprofloxacin concentrations in human fluids and tissues following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroquinolones for the Treatment of Urinary Tract Infection: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Concentrations in plasma, urinary excretion and bactericidal activity of levofloxacin (500 mg) versus ciprofloxacin (500 mg) in healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
In Vitro Antibacterial Assay Protocol for Rosoxacin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosoxacin is a first-generation quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1][2] This document provides detailed protocols for in vitro antibacterial susceptibility testing of this compound, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), disk diffusion method, and the subsequent determination of Minimum Bactericidal Concentration (MBC). These protocols are essential for the evaluation of this compound's efficacy against various bacterial strains and are fundamental in both research and clinical laboratory settings.
Data Presentation
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against a range of common Gram-positive and Gram-negative bacteria. It is important to note that comprehensive MBC data for this compound is not widely available in the public domain.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Various clinical isolates | - | - | ≤2 |
| Enterococcus faecalis | Various clinical isolates | - | - | ≤8 |
Note: Data for specific MIC ranges and MIC₅₀ for this compound against these Gram-positive strains are limited in publicly available literature. The provided MIC₉₀ values are based on comparative studies with other quinolones.
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Various clinical isolates | - | - | ≤2 |
| Klebsiella pneumoniae | Various clinical isolates | - | - | ≤2 |
| Pseudomonas aeruginosa | Various clinical isolates | - | - | Higher than other quinolones (2 to 16-fold) |
| Proteus mirabilis | Various clinical isolates | - | - | ≤2 |
| Neisseria gonorrhoeae | 32 clinical isolates | 0.03 - 0.125 | 0.03 | 0.06 |
| Chlamydia trachomatis | 11 clinical isolates | 5 | - | - |
| Ureaplasma urealyticum | 7 clinical isolates | 2 - 8 | - | - |
Note: this compound generally exhibits lower activity against Enterobacteriaceae and P. aeruginosa compared to newer quinolones, with MIC₉₀ values reported to be 2 to 16-fold higher.[1]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH, followed by dilution in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL or as required. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of this compound concentrations.
-
The eleventh well in each row should contain only CAMHB and the bacterial inoculum (growth control).
-
The twelfth well should contain only sterile CAMHB (sterility control).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well from 1 to 11.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound disks (concentration to be determined based on expected MICs)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains for testing
-
Quality control (QC) strains
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints (if available for this compound).
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC plate: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: From each of these clear wells, and from the growth control well, aspirate 10-100 µL and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Mechanism of Action and Signaling Pathway
This compound, as a quinolone antibiotic, targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that builds up ahead of the replication fork.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells.
This compound binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork and transcription machinery. The accumulation of these stalled complexes leads to the generation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.
References
Application Notes and Protocols for Rosoxacin as a Positive Control in Antibiotic Resistance Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Rosoxacin as a positive control in antibiotic resistance screening assays. Detailed protocols for standardized antimicrobial susceptibility testing (AST) methods are included, along with data presentation guidelines and visualizations to aid in experimental setup and data interpretation.
Introduction
This compound is a first-generation, non-fluorinated quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its well-characterized mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it a suitable positive control for in vitro screening of new antimicrobial agents and for monitoring the emergence of quinolone resistance.[1] By inhibiting these essential enzymes, this compound disrupts DNA replication, leading to bacterial cell death.[1]
Data Presentation
Effective use of this compound as a positive control requires consistent and comparable data. All quantitative results from antimicrobial susceptibility testing should be summarized in clear, structured tables. This allows for easy comparison of results across different experiments, screening campaigns, and laboratories.
Table 1: Example - Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | [Data Not Available in Current Standards] |
| Staphylococcus aureus | 29213 | [Data Not Available in Current Standards] |
| Pseudomonas aeruginosa | 27853 | [Data Not Available in Current Standards] |
| Neisseria gonorrhoeae | (Clinical Isolates) | 0.03 - 0.125 |
| Chlamydia trachomatis | (11 strains) | 5 |
| Ureaplasma urealyticum | (7 strains) | 2 - 8 |
Table 2: Example - Zone of Inhibition Data for this compound (Disk Diffusion)
| Bacterial Strain | ATCC Number | Disk Potency (µg) | Zone Diameter (mm) |
| Escherichia coli | 25922 | [Specify Potency] | [Data Not Available in Current Standards] |
| Staphylococcus aureus | 25923 | [Specify Potency] | [Data Not Available in Current Standards] |
| Pseudomonas aeruginosa | 27853 | [Specify Potency] | [Data Not Available in Current Standards] |
Experimental Protocols
The following are detailed protocols for two standard antimicrobial susceptibility testing methods in which this compound can be used as a positive control.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH, followed by dilution in sterile water)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest final concentration to be tested.
-
Sterilize the stock solution by membrane filtration (0.22 µm pore size).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound stock solution to achieve a starting concentration of 640 µg/mL (this will be further diluted).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Within 15 minutes of preparation, inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated disks (potency to be determined and validated in-house)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Metric ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically apply the this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
Visualizations
Quinolone Resistance Mechanisms
The following diagram illustrates the primary mechanisms by which bacteria develop resistance to quinolone antibiotics like this compound. Understanding these pathways is crucial for researchers screening for novel antibiotics that can overcome existing resistance.
Caption: Mechanisms of bacterial resistance to quinolones.
Experimental Workflow for MIC Determination
This diagram outlines the logical flow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Logical Relationship for Disk Diffusion Assay
This diagram illustrates the key relationships and steps in performing a Kirby-Bauer disk diffusion assay.
References
Rosoxacin in Laboratory Models of Urinary Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rosoxacin in laboratory models of urinary tract infections (UTIs). This document includes detailed protocols for in vitro susceptibility testing and in vivo efficacy studies, alongside data on its mechanism of action and spectrum of activity against key uropathogens.
Introduction to this compound
This compound is a quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1][2] This dual-targeting mechanism disrupts bacterial DNA processes, leading to cell death.[2] this compound has been investigated for the treatment of various bacterial infections, including those of the urinary tract.[1]
In Vitro Susceptibility of Uropathogens to this compound
The in vitro activity of this compound against common urinary tract pathogens has been evaluated using standard methods such as agar and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Quantitative Data: MIC of this compound Against Uropathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | 480 | ≤2 | >128 | Not Specified | [3] |
| Klebsiella spp. | 480 | ≤2 | >128 | Not Specified | [3] |
| Enterobacter cloacae | 480 | ≤2 | Not Specified | Not Specified | [4] |
| Proteus spp. | 480 | ≤2 | Not Specified | Not Specified | [4] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | >32 | Not Specified | [4] |
| Staphylococcus spp. | 480 | ≤4 | Not Specified | Not Specified | [3] |
| Enterococcus faecalis | Not Specified | ≤8 | Not Specified | Not Specified | [4] |
| Neisseria gonorrhoeae | Not Specified | Not Specified | Not Specified | 0.03-0.125 | |
| Chlamydia trachomatis | 11 | Not Specified | 5 | Not Specified | |
| Ureaplasma urealyticum | 7 | Not Specified | Not Specified | 2-8 |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Some studies noted resistance in a few strains of E. coli and Klebsiella with MICs ≥128 mg/l.[3]
Mechanism of Action of this compound
This compound's bactericidal activity stems from its ability to inhibit two crucial bacterial enzymes: DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase: this compound binds to the A subunit of DNA gyrase, preventing the enzyme from introducing negative supercoils into the bacterial DNA. This process is vital for relieving torsional stress during DNA replication.[2]
-
Inhibition of Topoisomerase IV: The drug also targets topoisomerase IV, an enzyme responsible for separating interlinked daughter DNA strands after replication. By inhibiting this enzyme, this compound leads to an accumulation of intertwined DNA, which is lethal to the bacterial cell.[2]
This dual-target mechanism is thought to reduce the likelihood of the development of bacterial resistance.[2]
Experimental Protocols for In Vivo UTI Models
Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The following protocols are based on established methods for inducing UTIs in mice and rats.
Mouse Model of Ascending Urinary Tract Infection
This model is widely used to study cystitis and pyelonephritis.
Materials:
-
8-12 week old female mice (e.g., C3H/HeJ or BALB/c strains).
-
Uropathogenic bacterial strain (e.g., E. coli CFT073).
-
Luria-Bertani (LB) agar and broth.
-
Sterile phosphate-buffered saline (PBS).
-
Isoflurane anesthetic.
-
30-gauge needles and polyethylene tubing to create catheters.
-
Sterile lubricating jelly.
-
Tissue homogenizer.
Protocol:
-
Inoculum Preparation:
-
Streak the uropathogenic bacterial strain on an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into LB broth and grow overnight at 37°C. A second overnight broth culture can enhance the expression of type 1 pili, a key virulence factor.
-
Centrifuge the bacterial culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (typically 10^8 - 10^9 CFU/mL).
-
-
Transurethral Inoculation:
-
Anesthetize the mouse using isoflurane.
-
Gently massage the lower abdomen to empty the bladder of residual urine.
-
Clean the perineal area with 70% ethanol.
-
Lubricate the tip of a sterile polyethylene catheter.
-
Carefully insert the catheter through the urethral opening into the bladder.
-
Slowly instill 50 µL of the bacterial suspension into the bladder.
-
Withdraw the catheter slowly.
-
-
Treatment Regimen:
-
Initiate treatment with this compound at a predetermined time point post-infection (e.g., 24 hours).
-
Administer this compound orally or via subcutaneous injection at various dosages. A control group should receive a vehicle.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically collect urine, bladder, and kidneys.
-
Homogenize the bladder and kidney tissues in sterile PBS.
-
Perform serial dilutions of the urine and tissue homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the bacterial load per mL of urine or gram of tissue.
-
Rat Model of Pyelonephritis
A rat model can also be utilized, particularly for studies requiring larger tissue samples or more complex surgical manipulations.
Materials:
-
Female Wistar rats (200-250g).
-
Uropathogenic E. coli strain.
-
Materials for inoculum preparation as described for the mouse model.
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Appropriate size catheters for rats.
Protocol:
The protocol for inducing UTI in rats is similar to the mouse model, with adjustments for the animal's size. A larger volume of inoculum (e.g., 100-200 µL) may be used. The methods for treatment and assessment of bacterial load remain the same.
In Vivo Efficacy Data
Conclusion
This compound demonstrates potent in vitro activity against a wide range of uropathogens by targeting essential bacterial enzymes involved in DNA replication. The provided protocols for murine and rat models of urinary tract infection offer a robust framework for the in vivo evaluation of this compound's efficacy. While further studies are needed to generate specific quantitative in vivo data, the available information suggests that this compound is a promising candidate for the treatment of urinary tract infections. These application notes and protocols provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. Quinolones for uncomplicated acute cystitis in women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin Treatment Failure in a Murine Model of Pyelonephritis Due to an AAC(6′)-Ib-cr-Producing Escherichia coli Strain Susceptible to Ciprofloxacin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel rat model of catheter-associated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicopublication.com [medicopublication.com]
Application Notes and Protocols for the Investigation of Rosoxacin in Combination with Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of different classes of antibiotics is a promising strategy to combat the rise of antimicrobial resistance. This approach can lead to synergistic effects, broaden the spectrum of activity, and reduce the likelihood of the development of resistant bacterial strains. Rosoxacin, a quinolone antibiotic, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[1] Beta-lactam antibiotics, on the other hand, inhibit the synthesis of the bacterial cell wall. The complementary mechanisms of action of these two classes of antibiotics provide a strong rationale for investigating their potential synergistic interactions.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of the combination of this compound and beta-lactam antibiotics. The described experimental setups are designed to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) and to characterize the bactericidal or bacteriostatic activity of the combination.
Data Presentation
Quantitative data from the checkerboard and time-kill curve assays should be summarized in clear and structured tables to facilitate comparison and interpretation of the results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Beta-Lactam Alone and in Combination
| Bacterial Strain | This compound MIC (µg/mL) | Beta-Lactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Beta-Lactam MIC in Combination (µg/mL) | FIC Index | Interaction |
| [Example Strain 1] | ||||||
| [Example Strain 2] | ||||||
| [Example Strain 3] |
Table 2: Time-Kill Curve Assay Results for this compound and Beta-Lactam Combination
| Bacterial Strain | Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 12h | Log10 CFU/mL at 24h |
| [Example Strain 1] | Control (No Drug) | |||||
| This compound (at MIC) | ||||||
| Beta-Lactam (at MIC) | ||||||
| This compound + Beta-Lactam | ||||||
| [Example Strain 2] | Control (No Drug) | |||||
| This compound (at MIC) | ||||||
| Beta-Lactam (at MIC) | ||||||
| This compound + Beta-Lactam |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of an antibiotic combination.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Beta-lactam stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the beta-lactam antibiotic in MHB in separate tubes. The concentration range should typically span from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions horizontally across the plate, creating a gradient of concentrations.
-
Add 50 µL of the beta-lactam dilutions vertically down the plate, creating a concentration gradient in the other direction. This results in each well containing a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone as controls, as well as a drug-free well for a growth control.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Beta-Lactam in combination / MIC of Beta-Lactam alone)
-
Interpret the FIC Index as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bactericidal activity of an antibiotic combination over time.
Materials:
-
Sterile culture tubes or flasks
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Beta-lactam stock solution
-
Bacterial inoculum (logarithmic phase)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow a bacterial culture to the logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions (in triplicate):
-
Growth control (no antibiotic)
-
This compound alone (at a predetermined concentration, e.g., MIC)
-
Beta-lactam alone (at a predetermined concentration, e.g., MIC)
-
This compound and beta-lactam in combination (at their respective MICs or synergistic concentrations determined from the checkerboard assay).
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Workflow for the Checkerboard Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Signaling Pathways and Logical Relationships
At present, specific signaling pathways detailing the interaction between this compound and beta-lactams have not been extensively elucidated in the scientific literature. However, a logical relationship for their potential synergy can be proposed based on their distinct mechanisms of action.
Caption: Proposed Synergistic Mechanism of Action.
References
Application Notes and Protocols for the Long-Term Storage of Rosoxacin
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rosoxacin is a first-generation quinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3][4] Ensuring the long-term stability of this compound is critical for maintaining its potency, safety, and efficacy in research and pharmaceutical applications. This document provides recommended long-term storage conditions and detailed protocols for stability testing.
2. Recommended Long-Term Storage Conditions
To maintain the integrity of this compound, it is recommended to store it under controlled conditions that minimize degradation. The following conditions are based on general guidelines for pharmaceutical stability testing.[5][6][7][8]
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduced temperature minimizes the rate of chemical degradation. |
| -20°C (Frozen) | For extended long-term storage, freezing can further decrease degradation kinetics. Avoid repeated freeze-thaw cycles.[9] | |
| Humidity | < 60% Relative Humidity (RH) | Protects from hydrolysis.[5] For solid forms, storage in a desiccator or with a desiccant is recommended. |
| Light | Protected from light | Quinolones can be susceptible to photodegradation.[5][10] Store in amber vials or light-resistant containers. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | For highly sensitive applications or analytical standards, storage under an inert gas can prevent oxidative degradation. |
| Container | Well-closed, non-reactive containers (e.g., glass, polypropylene) | Prevents contamination and interaction with container materials.[7] |
3. Stability Indicating Analytical Methods
A crucial aspect of a stability program is the use of validated stability-indicating analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and detect its degradation products.[10][11]
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the stability of pharmaceuticals due to its ability to separate and quantify the active compound from its degradation products.[11][12]
Protocol 1: HPLC Method for this compound Stability Testing
-
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized to achieve good separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known weight of the this compound sample from the stability study in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: Set to the λmax of this compound (e.g., around 254 nm and 295 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the stability samples.
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve. Identify and quantify any degradation products by their retention times and peak areas.
-
3.2. Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of unknown degradation products by providing mass-to-charge ratio information.
Protocol 2: Identification of Degradation Products by LC-MS
-
Objective: To identify the chemical structure of degradation products.
-
Instrumentation:
-
LC-MS system (e.g., with a Quadrupole Time-of-Flight or Orbitrap mass analyzer).
-
-
Procedure:
-
Perform the HPLC separation as described in Protocol 1.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra for the peaks corresponding to the degradation products.
-
Utilize the accurate mass data to propose elemental compositions and structures for the degradation products.
-
4. Forced Degradation Studies
Forced degradation, or stress testing, is conducted to understand the degradation pathways of a drug substance and to ensure the analytical methods are stability-indicating.[5]
Table 2: Conditions for Forced Degradation Studies of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 80°C for 48 hours.[13] |
| Photodegradation | Expose this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.[13] |
5. Data Presentation
The results of long-term stability studies should be presented in a clear and organized manner.
Table 3: Example of Long-Term Stability Data for this compound Stored at 2-8°C
| Time Point (Months) | Assay (%) | Purity (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | 99.9 | 0.1 | White to pale yellow powder |
| 3 | 99.6 | 99.7 | 0.3 | Conforms |
| 6 | 99.5 | 99.6 | 0.4 | Conforms |
| 9 | 99.3 | 99.4 | 0.6 | Conforms |
| 12 | 99.1 | 99.2 | 0.8 | Conforms |
| 24 | 98.5 | 98.6 | 1.4 | Conforms |
6. Visualizations
6.1. Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
6.2. Experimental Workflow for a Stability Study
Caption: Workflow for a typical stability study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 7. fda.gov.ph [fda.gov.ph]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Application of Rosoxacin in Veterinary Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosoxacin is a first-generation quinolone antibiotic, a class of synthetic broad-spectrum antimicrobial agents.[1] Like other quinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] This action leads to a bactericidal effect against susceptible microorganisms. While newer generation fluoroquinolones are more commonly used, the study of first-generation quinolones like this compound can be valuable for understanding resistance mechanisms and for potential applications in specific veterinary contexts. First-generation quinolones have historically been used in veterinary medicine to treat infections caused by Gram-negative bacteria in various animal species, including poultry, calves, and in aquaculture.[3][4][5]
These application notes provide an overview of the potential uses of this compound in veterinary microbiology research and standardized protocols for its evaluation. Due to limited published data on this compound's specific use in veterinary medicine, the information on its antibacterial spectrum is supplemented with data from other first-generation quinolones such as oxolinic acid and flumequine.
Mechanism of Action
This compound, as a quinolone antibiotic, targets the bacterial DNA machinery. It selectively inhibits two key enzymes:
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and for relieving torsional stress.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.
By inhibiting these enzymes, this compound disrupts DNA replication and segregation, leading to bacterial cell death.[3][4]
Antibacterial Spectrum
This compound and other first-generation quinolones are primarily active against Gram-negative aerobic bacteria.[1][6] Their activity against Gram-positive and anaerobic bacteria is limited.[5] The following table summarizes the known in vitro activity of this compound and provides a comparative spectrum for other first-generation quinolones used in veterinary medicine.
| Bacterial Species | This compound MIC (µg/mL) | Oxolinic Acid MIC (µg/mL) | Flumequine MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |
| Escherichia coli | ≤2 (most strains)[7] | 0.25-4 | 0.12-2 | 4-16 |
| Klebsiella spp. | ≤2 (most strains)[7] | 0.5-8 | 0.25-4 | 8-32 |
| Proteus spp. | ≤2[8] | 0.12-2 | 0.12-1 | 2-8 |
| Salmonella spp. | Data not available | 0.25-2 | 0.12-1 | 2-8 |
| Pasteurella spp. | Data not available | Data not available | 0.06-0.5 | Data not available |
| Aeromonas salmonicida | Data not available | 0.0075 - 0.03[9] | Data not available | 0.06 - 0.125[9] |
| Staphylococcus spp. | 16[7] | >16 | >32 | >64 |
| Enterococcus spp. | ≤4[7] | >32 | >32 | >64 |
| Pseudomonas aeruginosa | ≥128[7] | >64 | >64 | >128 |
Note: MIC values are presented as ranges and may vary depending on the specific strain and testing conditions. Data for oxolinic acid, flumequine, and nalidixic acid are included as representative of first-generation quinolones and are sourced from various veterinary and microbiological studies.
Experimental Protocols
The following are standardized protocols for determining the in vitro efficacy of this compound against veterinary pathogens. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., 0.1 N NaOH, then diluted in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates from veterinary sources
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. Sterilize by filtration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL). Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, resulting in a final volume of 110 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Protocol 2: Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of susceptibility.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Paper disks impregnated with a standardized amount of this compound (e.g., 5 µg)
-
Bacterial isolates
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Application of Disks: Aseptically apply the this compound-impregnated disk to the surface of the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoints, which are not currently available from CLSI for this compound for veterinary pathogens. Therefore, this method is best used for screening purposes until breakpoints are established.
Experimental Workflow
The evaluation of a new or repurposed antimicrobial agent like this compound in a veterinary microbiology research setting typically follows a structured workflow.
Disclaimer
The information provided in these application notes is for research purposes only. This compound is not widely approved for veterinary use in many regions, and its application should be in accordance with local regulations and ethical guidelines. The experimental protocols are generalized and may require optimization for specific bacterial species and research objectives. Due to the limited availability of specific data for this compound in veterinary pathogens, much of the information on antibacterial spectrum is extrapolated from other first-generation quinolones. Researchers are encouraged to establish their own baseline data for this compound against their specific isolates of interest.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. What is Flumequine used for? [synapse.patsnap.com]
- 4. What is Oxolinic Acid used for? [synapse.patsnap.com]
- 5. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 7. In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and this compound compared with cinoxacin and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antibacterial activity of three new quinolone derivatives: this compound, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Rosoxacin Degradation Kinetics
Welcome to the technical support center for Rosoxacin degradation studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments on the degradation kinetics of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution important?
This compound is a quinolone antibiotic agent. Its stability in aqueous solution is critical for determining its shelf-life, appropriate storage conditions, and understanding its environmental fate. Degradation can lead to a loss of therapeutic efficacy and the formation of potentially toxic byproducts.
Q2: What are the primary factors that influence the degradation rate of this compound?
Like other quinolone antibiotics, the degradation of this compound is significantly influenced by several factors:
-
pH: The rate of hydrolysis can be catalyzed by both acids and bases. Many quinolones show a V-shaped or U-shaped rate-pH profile, being most stable at a specific pH range and degrading faster in highly acidic or alkaline conditions.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions, as described by the Arrhenius equation.[2]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical degradation. Quinolones are known to be sensitive to light.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can lead to oxidative degradation.
-
Initial Concentration: In some degradation processes, the initial concentration of the drug can influence the reaction kinetics.[3]
Q3: What are the expected degradation pathways for a quinolone antibiotic like this compound?
While specific pathways for this compound require experimental confirmation, degradation of the broader fluoroquinolone class often involves modifications to the core structure, such as:
-
Cleavage of the piperazine ring
-
Defluorination
-
Hydroxylation
-
Decarboxylation
These reactions break down the parent molecule into various transformation products.
Troubleshooting Guides
This section addresses common issues encountered during this compound degradation experiments.
Issue 1: Observed degradation is much faster/slower than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the Solution | Verify the pH of your buffer and sample solutions using a calibrated pH meter. The stability of quinolones can be highly pH-dependent.[1] |
| Temperature Fluctuation | Ensure the temperature of your experimental setup (e.g., water bath, incubator) is stable and accurate. Even small deviations can significantly alter reaction rates. |
| Unintentional Light Exposure | If not conducting a photostability study, protect solutions from light by using amber glassware or covering vessels with aluminum foil. |
| Presence of Contaminants | Metal ions or other reactive species in the water or reagents can catalyze degradation. Use high-purity water (e.g., HPLC-grade) and analytical-grade reagents. |
| Microbial Contamination | If experiments run for extended periods, microbial growth can contribute to degradation. Consider filtering solutions through a 0.22 µm filter or using a preservative if it does not interfere with the analysis. |
Issue 2: Poor reproducibility between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize all steps of sample and standard preparation, including weighing, dissolution, and dilution. Use calibrated volumetric flasks and pipettes. |
| HPLC System Variability | Equilibrate the HPLC system until a stable baseline is achieved. Run system suitability tests (e.g., check for retention time stability and peak area precision) before injecting samples. |
| Variable Evaporation | If working with small volumes or at elevated temperatures, ensure sample vials are properly sealed to prevent solvent evaporation, which would artificially increase the concentration. |
Issue 3: Extraneous or unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and filter it. Run a blank injection of your diluent to check for contaminant peaks. |
| Leaching from Labware | Ensure all glassware and plasticware are thoroughly cleaned and are compatible with the solvents and solutions being used. |
| Sample Matrix Effects | If using a complex matrix, components other than this compound may be interfering. Perform a spike-and-recovery experiment to assess matrix effects. |
| Co-elution of Degradation Products | The analytical method may not be adequately resolving the parent drug from its degradation products. Method optimization (e.g., changing the mobile phase composition, gradient, or column) is required. A peak purity analysis using a photodiode array (PDA) detector can help identify co-elution. |
Data Presentation: Degradation Kinetics of Quinolone Antibiotics
Table 1: Effect of pH on the Photodegradation Rate of Moxifloxacin in Aqueous Solution
(Data is illustrative of the typical pH-dependent behavior of quinolones)
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Stability Profile |
| 2.0 | 1.50 x 10⁻³ | Less Stable |
| 4.0 | 0.80 x 10⁻³ | Moderately Stable |
| 7.5 | 0.69 x 10⁻⁴ | Most Stable[1] |
| 10.0 | 5.50 x 10⁻⁴ | Less Stable |
| 12.0 | 19.50 x 10⁻⁴ | Least Stable[1] |
This V-shaped profile, with maximum stability near neutral pH, is common for fluoroquinolones.[1]
Table 2: Summary of Degradation Observed for Ciprofloxacin HCl under Various Forced Stress Conditions
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 4 h | ~20%[4] |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 4 h | ~24%[4] |
| Oxidation | 3% H₂O₂, 70°C, 4 h | ~40%[4] |
| Thermal Degradation | Solid state, 60°C, 24 h | ~10%[4] |
| Photodegradation | 100 µg/mL solution, UV 254 nm, 5 days | ~30%[4] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[4] The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the analytical method is stability-indicating.[5]
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, volumetric flasks
-
Temperature-controlled oven and water bath
-
Photostability chamber with UV lamp (e.g., 254 nm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase).[4]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Heat the solution (e.g., at 70°C for 4 hours).[4]
-
Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to the target concentration with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Heat the solution (e.g., at 70°C for 4 hours).[4]
-
Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at a controlled temperature (e.g., 70°C for 4 hours).[4]
-
Withdraw samples and dilute to the target concentration for analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound powder in a petri dish.
-
Place it in a hot air oven at a specified temperature (e.g., 60°C for 24 hours).[4]
-
Withdraw samples of the solid at time points, dissolve in solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL) to UV radiation (254 nm).[4]
-
Keep a control sample protected from light.
-
Withdraw samples at various time points and analyze.
-
Protocol 2: HPLC Analysis of this compound and its Degradants
Objective: To quantify the amount of this compound remaining after stress testing and to separate it from its degradation products.
Typical HPLC Conditions (starting point for method development):
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[6] A common starting ratio is 80:20 (v/v) buffer to acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: The UV maximum of this compound (e.g., 294 nm for some quinolones).[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 35°C.[7]
Analysis:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject blank (diluent) samples to identify any system peaks.
-
Inject the stressed samples.
-
Calculate the percentage of this compound remaining by comparing the peak area in the stressed sample to that of an unstressed control sample of the same initial concentration.
-
Assess peak purity of the this compound peak in stressed samples using a PDA detector to ensure no degradation products are co-eluting.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes in a this compound degradation study.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected degradation results.
References
- 1. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
Technical Support Center: Rosoxacin Interference with Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference of the quinolone antibiotic Rosoxacin with fluorescent probes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A: Yes, it is possible. This compound belongs to the quinolone class of antibiotics. Several compounds in this class, known as fluoroquinolones, are intrinsically fluorescent and have been reported to interfere with fluorescence-based diagnostic methods.[1] This interference can manifest as false-positive or false-negative results.
Q2: What are the spectral properties of this compound?
A: While specific, publicly available excitation and emission spectra for this compound are limited, related fluoroquinolone compounds such as ciprofloxacin and norfloxacin exhibit excitation wavelengths in the range of 310-390 nm and emission wavelengths spanning 350-650 nm.[1] It is plausible that this compound possesses similar spectral characteristics.
Q3: Which fluorescent probes are most likely to be affected by this compound?
A: Probes with excitation and/or emission spectra that overlap with the potential spectral range of this compound are at the highest risk of interference. This includes a wide range of commonly used blue and green fluorescent probes. For example, probes excited in the UV to blue range and emitting in the blue to green range could be susceptible.
Q4: How does this compound interference manifest in experimental data?
A: Interference can present in two primary ways:
-
Increased background fluorescence: If this compound fluoresces at the same wavelengths as your probe, it will contribute to the overall signal, leading to artificially high readings.
-
Signal quenching: this compound may absorb the excitation light intended for your probe or absorb the emitted fluorescence from the probe, leading to a decrease in the detected signal.
Q5: At what concentrations is this compound likely to cause interference?
A: The concentration at which interference becomes significant is dependent on the specific assay and the quantum yield of this compound. However, even at therapeutic concentrations, some fluoroquinolones have been shown to have a high enough "fluorescence effective concentration" to potentially interfere with diagnostic techniques.[1]
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence assay, follow these troubleshooting steps:
Issue 1: Unusually high background fluorescence.
-
Cause: The intrinsic fluorescence of this compound may be overlapping with the emission of your fluorescent probe.
-
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample containing this compound at the same concentration used in your experiment but without the fluorescent probe. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in this control confirms this compound's intrinsic fluorescence is a contributing factor.
-
Spectral Scan: If your instrument allows, perform a full excitation and emission scan of the "this compound only" sample to determine its specific spectral properties in your experimental buffer.
-
Select a spectrally distinct probe: If significant overlap is confirmed, consider switching to a fluorescent probe with excitation and/or emission wavelengths that are well separated from those of this compound. Probes in the red or far-red spectrum are often a good alternative.
-
Issue 2: Lower than expected fluorescence signal (Quenching).
-
Cause: this compound may be absorbing the excitation light or the emitted light from your probe (inner filter effect).
-
Troubleshooting Steps:
-
Check the absorption spectrum of this compound: If possible, measure the UV-Vis absorption spectrum of this compound in your experimental buffer. Significant absorbance at the excitation or emission wavelength of your probe suggests an inner filter effect.
-
Dilute your sample: If experimentally feasible, try diluting your sample to reduce the concentration of this compound. This can minimize the inner filter effect. Be mindful of maintaining a sufficient concentration of your analyte.
-
Use a shorter pathlength cuvette: If using a spectrophotometer, a shorter pathlength can reduce the inner filter effect.
-
Front-face fluorescence measurement: For highly absorbing samples, some fluorometers allow for front-face measurements, which can mitigate the inner filter effect.
-
Data Presentation
Table 1: Spectral Properties of Selected Fluoroquinolones (as analogs for this compound)
| Fluoroquinolone | Excitation Maxima (nm) | Emission Maxima (nm) |
| Ciprofloxacin | ~277, 316, 331 | ~440 |
| Norfloxacin | ~320-350 | ~450 |
| Ofloxacin | ~320-350 | ~480 |
Note: This data is for related compounds and should be used as a general guide. The actual spectral properties of this compound may vary.
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
-
Objective: To measure the excitation and emission spectra of this compound in the experimental buffer.
-
Materials:
-
This compound
-
Experimental buffer
-
Spectrofluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the highest concentration used in your assays.
-
Transfer the solution to a quartz cuvette.
-
Emission Scan:
-
Set the excitation wavelength to a value within the potential absorption range of quinolones (e.g., 330 nm).
-
Scan the emission spectrum across a relevant range (e.g., 350-700 nm).
-
Identify the wavelength of maximum emission.
-
-
Excitation Scan:
-
Set the emission wavelength to the maximum determined in the previous step.
-
Scan the excitation spectrum across a relevant range (e.g., 250-400 nm).
-
Identify the wavelength(s) of maximum excitation.
-
-
Record the data and plot the excitation and emission spectra.
-
Protocol 2: Control Experiment for this compound Interference
-
Objective: To determine if this compound contributes to the signal in a specific fluorescence assay.
-
Materials:
-
All components of your standard fluorescence assay (buffer, probe, analyte, etc.)
-
This compound
-
-
Procedure:
-
Prepare three sets of samples:
-
Complete Assay: All assay components + your analyte of interest.
-
No Analyte Control: All assay components without your analyte.
-
This compound Control: All assay components (excluding your fluorescent probe) + this compound at the experimental concentration.
-
This compound + Probe Control: All assay components + your fluorescent probe + this compound at the experimental concentration (without the analyte).
-
-
Incubate all samples according to your standard protocol.
-
Measure the fluorescence of all samples using your standard instrument settings.
-
Analysis:
-
Compare the signal from the "this compound Control" to the "No Analyte Control." A significant signal in the this compound control indicates intrinsic fluorescence.
-
Compare the signal from the "this compound + Probe Control" to the sum of the signals from the "No Analyte Control" and the "this compound Control." A lower-than-expected signal suggests quenching.
-
-
Visualizations
Caption: Potential spectral overlap between this compound and a fluorescent probe.
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanism of action of this compound.
References
Environmental factors affecting Rosoxacin bioactivity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosoxacin in vitro. It addresses common issues related to environmental factors that can influence its bioactivity and provides standardized protocols for assessing these effects.
Frequently Asked Questions (FAQs)
Q1: My this compound bioactivity is lower than expected. What are the common environmental factors that could be responsible?
A1: Several environmental factors can antagonize the in vitro bioactivity of quinolone antibiotics like this compound. The most common factors include the pH of the culture medium, the presence of divalent cations, improper storage temperature, and exposure to light. Each of these can lead to a significant reduction in the apparent potency of the compound.
Q2: How does the pH of the culture medium affect this compound's activity?
A2: The bioactivity of this compound, like other quinolones, is highly dependent on pH. An acidic environment (pH below 7.0) can significantly decrease its activity. This is because the ionization state of the molecule is altered, which can affect its ability to penetrate bacterial cells and bind to its target, DNA gyrase. Studies on other quinolones have shown that a decrease from a neutral pH of 7.4 to an acidic pH of 5.0 can increase the Minimum Inhibitory Concentration (MIC) by up to eight-fold, indicating a substantial loss of bioactivity[1].
Q3: Can components of my culture medium interfere with this compound?
A3: Yes, certain components, particularly divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺), are known to interfere with quinolone antibiotics[1]. This compound can form chelation complexes with these metal ions, which may reduce the effective concentration of the drug available to act on the bacteria[2]. This interaction can lead to an increase in the observed MIC.
Q4: What are the optimal storage conditions for this compound stock solutions?
Troubleshooting Guide
Issue: Inconsistent or Higher-Than-Expected MIC Values for this compound
This guide will help you troubleshoot potential causes for variability in your this compound MIC assays.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for unexpected this compound bioactivity results.
Quantitative Data Summary
The following tables summarize the impact of pH and divalent cations on the in vitro activity of quinolone antibiotics. While this data is for Ciprofloxacin, it is representative of the effects expected for this compound.
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin
| pH of Medium | Fold Increase in MIC vs. pH 7.4 |
| 7.4 | 1x (Baseline) |
| 6.0 | 2x - 8x |
| 5.0 | Up to 64x |
Data is generalized from studies on Ciprofloxacin and may vary for this compound and the specific bacterial strain.[3]
Table 2: Effect of Divalent Cations on Quinolone Bioactivity
| Cation | Concentration | Typical Fold Increase in MIC |
| Mg²⁺ | 1-10 mM | ~4x |
| Ca²⁺ | 1-10 mM | ~4x |
This effect is due to chelation and reduces the available concentration of the active drug.[1]
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound MIC
This protocol uses the broth microdilution method to assess how pH affects the bioactivity of this compound.
Workflow for pH Effect on MIC Assay
Caption: Experimental workflow for assessing the impact of pH on this compound MIC.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate broth. Divide it into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.0, 6.5, 7.0, 7.4) using sterile HCl or NaOH. Buffer the media if possible to maintain stable pH during bacterial growth.
-
Drug Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of this compound in 96-well microtiter plates for each pH-adjusted medium.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the corresponding pH-adjusted broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plates.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC values obtained at different pH levels to the MIC at the standard neutral pH (7.2-7.4).
Protocol 2: Assessing the Stability of this compound under Light Exposure
This protocol is based on ICH Q1B guidelines for photostability testing.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water, buffer, or culture medium) in chemically inert, transparent containers. Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.
-
Light Exposure: Place the transparent sample and the dark control in a photostability chamber. Expose the samples to a light source that provides a standardized output. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV light[4][5].
-
Time Points: Withdraw aliquots of the exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the concentration of this compound in the light-exposed samples to the dark control at each time point. This will allow you to determine the rate of photodegradation while accounting for any potential thermal degradation. The results can be used to calculate degradation kinetics (e.g., half-life).
References
- 1. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of divalent cations, quinolones and bacteria [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Troubleshooting variability in Rosoxacin MIC determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Rosoxacin Minimum Inhibitory Concentration (MIC) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-generation quinolone antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death.
Q2: Which methods are recommended for determining the MIC of this compound?
Standard methods for determining the MIC of antibiotics like this compound include broth microdilution, agar dilution, and disk diffusion.[6][7] The choice of method may depend on the specific laboratory setup and the number of isolates being tested. Broth microdilution is a commonly used quantitative method.[7]
Q3: What are the expected MIC ranges for quality control (QC) strains with this compound?
Troubleshooting Guide for this compound MIC Variability
Variability in this compound MIC determination can arise from several factors. This guide provides a systematic approach to troubleshooting inconsistent results.
Issue 1: Inconsistent MIC values between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | - Ensure the bacterial suspension is prepared from a fresh, pure culture (18-24 hours old).- Standardize the inoculum to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8][9]- Use a spectrophotometer to verify the turbidity of the suspension.- Ensure the inoculum is used within 15-30 minutes of preparation. |
| Media Composition | - Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution or Mueller-Hinton Agar (MHA) for agar dilution. Quinolone activity can be affected by divalent cation concentrations (Mg²⁺ and Ca²⁺).[2][3][10]- Ensure the pH of the medium is within the recommended range (typically 7.2-7.4). Low pH can increase the MIC of quinolones.[2]- Prepare media according to the manufacturer's instructions and perform quality control on each new batch. |
| This compound Stock Solution | - Ensure the this compound powder is of high purity and stored under the recommended conditions (protected from light and moisture).- Prepare the stock solution on the day of the experiment using the appropriate solvent.- Verify the accuracy of the serial dilutions. |
| Incubation Conditions | - Incubate plates at a constant temperature of 35°C ± 2°C for 16-20 hours for non-fastidious organisms.- Ensure proper atmospheric conditions (e.g., ambient air). |
Issue 2: MIC values are consistently higher or lower than expected.
| Potential Cause | Troubleshooting Steps |
| Quality Control (QC) Strain Performance | - Test a reference QC strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) in parallel with the test isolates.[11][12]- If the QC strain MIC is out of the expected range, investigate all aspects of the experimental procedure before testing clinical isolates. |
| Contamination | - Visually inspect plates for any signs of contamination. Mixed cultures will lead to inaccurate MIC results.- Perform a purity check by subculturing the inoculum onto an appropriate agar plate. |
| Reader/Interpretation Error | - For broth microdilution, ensure consistent visual interpretation of growth or use a calibrated microplate reader.- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[8] |
Issue 3: "Skipped wells" or trailing endpoints in broth microdilution.
| Potential Cause | Troubleshooting Steps |
| Drug Precipitation | - Visually inspect the wells for any signs of drug precipitation, which can occur at higher concentrations. |
| Bacterial Clumping | - Ensure the bacterial inoculum is a homogenous suspension. Vortex the suspension gently before use. |
| Resistant Subpopulations | - The presence of a subpopulation of resistant bacteria can sometimes lead to growth at higher concentrations after being inhibited at lower concentrations. |
Data Presentation
The following table provides an example of how to present quantitative MIC data for quality control strains with quinolone antibiotics. Note that specific ranges for this compound are not provided and should be established in-house.
Table 1: Exemplary CLSI and EUCAST MIC Quality Control Ranges for Quinolones
| Quality Control Strain | Antibiotic | CLSI M100-ED34 MIC Range (µg/mL) | EUCAST v 13.1 MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 | 0.004 - 0.016 |
| Levofloxacin | 0.008 - 0.03 | 0.008 - 0.03 | |
| Moxifloxacin | 0.008 - 0.03 | 0.008 - 0.03 | |
| Staphylococcus aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 | 0.25 - 1 |
| Levofloxacin | 0.06 - 0.5 | 0.12 - 0.5 | |
| Moxifloxacin | 0.03 - 0.12 | 0.03 - 0.12 |
Disclaimer: These are example ranges for other quinolones. Laboratories should establish and validate their own QC ranges for this compound.
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
This compound analytical grade powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile tubes for dilutions
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Reference QC strain (e.g., E. coli ATCC® 25922™)
-
-
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range in the 96-well plate.
-
Prepare Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test organism and suspend them in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that shows no visible growth.
-
2. Agar Dilution MIC Assay
-
Materials:
-
This compound analytical grade powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial culture (18-24 hours old)
-
0.5 McFarland turbidity standard
-
Inoculum replicator (optional)
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare this compound Stock Solution: As described for the broth microdilution method.
-
Prepare Agar Plates: Prepare a series of MHA plates each containing a different concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before pouring the plates. Also, prepare a drug-free control plate.
-
Prepare Inoculum: Prepare and standardize the bacterial inoculum as described for the broth microdilution method.
-
Inoculate Plates: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.
-
Incubate: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Visualizations
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Workflow for troubleshooting this compound MIC variability.
References
- 1. aurosan-shop.de [aurosan-shop.de]
- 2. Conditions affecting the results of susceptibility testing for the quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of divalent cations, quinolones and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: Updated QC-tables [eucast.org]
- 6. iacld.com [iacld.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. researchgate.net [researchgate.net]
- 11. szu.gov.cz [szu.gov.cz]
- 12. darvashco.com [darvashco.com]
Assessing Rosoxacin stability under different experimental conditions
Technical Support Center: Rosoxacin Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies for this compound, a quinolone antibiotic, typically involve exposing the drug substance or product to conditions more severe than accelerated stability testing to understand its degradation pathways. These conditions generally include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures helps determine the susceptibility of this compound to hydrolysis.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), is used to evaluate the drug's oxidative stability.[1]
-
Thermal Stress: Exposing the solid drug or a solution to high temperatures (e.g., 40-80°C) assesses its thermal stability.[2]
-
Photostability: Exposing the drug to UV and visible light, as per ICH Q1B guidelines, helps determine its sensitivity to light.[3][4]
Q2: How does pH affect the stability of quinolone antibiotics like this compound?
The stability of quinolone antibiotics is often pH-dependent. Generally, they exhibit a V-shaped kobs-pH profile, indicating that they are most stable in the neutral pH range (around 7-8) and more susceptible to degradation under acidic and alkaline conditions.[5][6] For instance, the photodegradation of moxifloxacin, a related fluoroquinolone, is significantly faster in acidic (pH 2.0) and alkaline (pH 12.0) solutions compared to a neutral pH of 7.5.[5]
Q3: What are the common degradation products of quinolones under photolytic stress?
Photodegradation of quinolones can lead to the formation of various photoproducts. For ciprofloxacin, a structurally similar compound, photodegradation can result in products formed through the cleavage of the piperidine ring.[5] Studies on other quinolones have shown that the degradation process can involve reactions such as oxidative ring opening of the piperazine ring and defluorination.[7] It is crucial to protect quinolone drugs from light during storage and administration to prevent the formation of these potential impurities.[8]
Q4: What analytical techniques are most suitable for this compound stability studies?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing of pharmaceuticals, including quinolone antibiotics.[9] A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its degradation products and any potential impurities.[10][11] Other techniques that can be employed for structural elucidation of degradation products include mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of this compound and degradation peaks in HPLC. | Inadequate mobile phase composition or column chemistry. | Optimize the mobile phase by adjusting the pH, organic modifier ratio, or using an ion-pairing agent.[10] Experiment with a different HPLC column (e.g., C18, C8) with a different particle size or surface chemistry. |
| Inconsistent degradation percentage in thermal stress studies. | Non-uniform heat distribution in the oven. Inconsistent humidity levels. | Use a calibrated oven with good temperature uniformity. For solid-state studies, control the humidity using a humidity chamber or desiccator.[12] |
| No degradation observed under oxidative stress. | The oxidizing agent is not strong enough or the reaction time is too short. | Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the incubation time.[1] Consider using a different oxidizing agent if necessary. |
| Formation of unexpected peaks in the chromatogram of the control sample. | Contamination of the sample, solvent, or glassware. Degradation of the stock solution. | Use high-purity solvents and clean glassware. Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light, refrigerated). |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The specific concentrations and durations may need to be optimized based on the preliminary stability data of the molecule.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Treat the this compound solution with an equal volume of 0.1 M HCl.
-
Reflux the mixture at 60-80°C for a specified period (e.g., 2, 4, 8 hours).
-
Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the this compound solution with an equal volume of 0.1 M NaOH.
-
Reflux the mixture at 60-80°C for a specified period.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the mixture at room temperature for a specified period, protected from light.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound powder in a petri dish.
-
Expose it to a high temperature (e.g., 80°C) in a calibrated oven for a specified period.
-
Withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose the this compound solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
-
Illustrative Data on Quinolone Stability
The following table summarizes degradation data for ciprofloxacin, a structurally related quinolone, under various stress conditions. This data is for illustrative purposes to provide an expectation of the potential degradation behavior of this compound.
| Stress Condition | Ciprofloxacin Degradation (%) | Reference |
| Acid Hydrolysis (0.1 M HCl, 8h) | Degradation observed | [11] |
| Alkali Hydrolysis (0.1 M NaOH, 8h) | Degradation observed | [11] |
| Oxidative (30% H₂O₂, 8h) | Degradation observed | [11] |
| Photolytic (Sunlight, 8h) | Degradation observed | [11] |
| Thermal (Dry Heat, 80°C, 6h) | Degradation observed | [11] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for HPLC peak resolution issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 12. ijfmr.com [ijfmr.com]
Validation & Comparative
Rosoxacin vs. Ciprofloxacin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the first-generation quinolone, rosoxacin, and the second-generation fluoroquinolone, ciprofloxacin, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is curated from scientific literature to support research and development in the field of antimicrobial agents.
Quantitative Efficacy Data
The following tables summarize the available quantitative data regarding the in vitro activity of ciprofloxacin and this compound against P. aeruginosa. It is important to note that as an older quinolone, extensive recent comparative data for this compound is limited.
Table 1: In Vitro Activity of Ciprofloxacin against Pseudomonas aeruginosa
| Parameter | Value (µg/mL) | Reference(s) |
| MIC Range | ≤0.06 - >4 | [1] |
| MIC₅₀ | 0.25 | [2] |
| MIC₉₀ | 1.0 | [2] |
| Susceptibility | 100% of 45 isolates susceptible at ≤1 µg/mL | [3] |
Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Parameter | Observation | Reference(s) |
| Comparative MIC | Exhibited lower activity with MIC₉₀ values 2 to 16-fold higher against P. aeruginosa when compared to norfloxacin and pefloxacin. | [4] |
| General Activity | Demonstrated reduced activity against Gram-negative bacteria, including P. aeruginosa, in comparison to newer quinolone agents. | [4] |
A study directly comparing several quinolones reported that ciprofloxacin was the most potent agent against P. aeruginosa, with minimal inhibitory concentrations (MICs) of ≤ 2 mg/l.[4] In the same study, this compound demonstrated inferior activity against P. aeruginosa and other Enterobacteriaceae.[4]
Experimental Protocols
The efficacy data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing (AST). The standard methodologies employed in these studies are outlined below.
Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Detailed Methodologies
a. Bacterial Strains and Inoculum Preparation:
-
Clinical isolates of P. aeruginosa are obtained and cultured on a suitable agar medium.
-
A bacterial suspension is prepared from isolated colonies and its turbidity is adjusted to match a 0.5 McFarland standard, which correlates to an approximate bacterial concentration of 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
b. Broth Microdilution Method:
-
A series of two-fold dilutions of this compound and ciprofloxacin are made in Mueller-Hinton broth within a 96-well microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at a controlled temperature of 35-37°C for a period of 16-20 hours.
-
The MIC is visually determined as the lowest concentration of the antibiotic that results in the complete inhibition of bacterial growth.
c. Agar Dilution Method:
-
A set of agar plates, each containing a different concentration of the antimicrobial agent, is prepared.
-
The standardized bacterial inoculum is applied as spots onto the surface of each agar plate.
-
The plates are incubated under the same conditions as the broth microdilution method.
-
The MIC is identified as the lowest antibiotic concentration that prevents the visible growth of bacterial colonies.
Mechanism of Action: The Quinolone Pathway
This compound and ciprofloxacin are members of the quinolone class of antibiotics and share a common mechanism of action centered on the disruption of bacterial DNA synthesis.
Caption: Mechanism of action of quinolone antibiotics.
Upon entering the bacterial cell, quinolones target two vital type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These antibiotics bind to the enzyme-DNA complex, creating a stable ternary complex that traps the enzyme in its cleavage state. This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks within the bacterial chromosome. This extensive DNA damage activates the bacterial SOS response, which, when overwhelmed, results in programmed cell death.[5] Ciprofloxacin, as a fluoroquinolone, is a potent inhibitor of both enzymes, which underpins its broad-spectrum efficacy, including its strong activity against P. aeruginosa.[6] this compound functions through the same pathway but generally demonstrates lower inhibitory potency.
References
- 1. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. emro.who.int [emro.who.int]
- 4. In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and this compound compared with cinoxacin and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rosoxacin's Inhibitory Effect on Bacterial Topoisomerase IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rosoxacin and its inhibitory effects on bacterial topoisomerase IV, a critical enzyme for DNA replication and a validated target for antibacterial agents. While this compound is known to target this enzyme, this guide contextualizes its potential efficacy by comparing it with other well-established quinolone antibiotics. The information presented herein is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Quinolone Inhibitory Potency Against Bacterial Topoisomerase IV
Quinolone antibiotics function by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] In many Gram-positive bacteria, topoisomerase IV is the primary target.[2] The efficacy of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity in vitro.
| Compound | Bacterial Species | IC50 (µM) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 3.0 | [3] |
| Enterococcus faecalis | 9.30 | [4] | |
| Escherichia coli | 10.20 | [5] | |
| Moxifloxacin | Staphylococcus aureus | 1.0 | [3] |
| Gemifloxacin | Staphylococcus aureus | 0.4 | [3] |
| Novobiocin | Escherichia coli | 2.7 |
Mechanism of Action: Quinolone-Topoisomerase IV Interaction
Quinolones do not bind to the enzyme alone but rather to the enzyme-DNA complex. This interaction stabilizes a transient state where the DNA is cleaved, forming a ternary complex of the drug, enzyme, and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that are ultimately lethal to the bacterium. This mechanism effectively converts topoisomerase IV into a cellular toxin.[6]
The following diagram illustrates the signaling pathway of quinolone-mediated inhibition of topoisomerase IV.
Experimental Protocols: Topoisomerase IV Decatenation Assay
The primary function of topoisomerase IV is to decatenate, or unlink, intertwined daughter chromosomes following DNA replication.[7] The inhibitory activity of compounds like this compound against topoisomerase IV is commonly measured using a decatenation assay. This in vitro, cell-free assay provides a direct measure of enzyme inhibition.[4]
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the decatenation activity of purified bacterial topoisomerase IV (IC50).
Materials:
-
Purified bacterial topoisomerase IV enzyme.
-
Kinetoplast DNA (kDNA): A network of thousands of interlocked circular DNA molecules, serving as the substrate.
-
Assay Buffer (containing ATP and Mg2+ as cofactors).
-
Test compound (this compound) and comparator compounds (e.g., Ciprofloxacin) at various concentrations.
-
Stop solution/loading dye (containing SDS and a tracking dye).
-
Agarose gel and electrophoresis equipment.
-
DNA staining agent (e.g., Ethidium Bromide) and visualization system.
Methodology:
-
Reaction Setup: In microcentrifuge tubes, a reaction mixture is prepared containing the assay buffer, a fixed amount of kDNA, and purified topoisomerase IV enzyme.
-
Inhibitor Addition: The test compound (this compound) is added to the reaction tubes at a range of final concentrations. Control reactions are included: a "no enzyme" control and a "no inhibitor" (positive) control.
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS, which denatures the enzyme.
-
Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel. The large, catenated kDNA network cannot migrate into the gel, while the smaller, decatenated DNA mini-circles can.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye and visualized under UV light. The intensity of the band corresponding to the decatenated mini-circles is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
The workflow for this experimental validation is depicted below.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Rosoxacin and Second-Generation Quinolones: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of rosoxacin, a first-generation quinolone, against second-generation quinolones. This analysis is supported by in-vitro experimental data, detailed methodologies, and visual representations of the underlying mechanisms of action.
This compound, a pyridyl quinolone carboxylic acid derivative, represents one of the earlier developments in the quinolone class of antibiotics. While effective against a range of pathogens, particularly those causing urinary tract infections, its efficacy profile differs significantly from the later-developed second-generation quinolones, such as ciprofloxacin, norfloxacin, and ofloxacin. This guide delves into a comparative analysis of their antibacterial activity, supported by quantitative data.
In-Vitro Efficacy: A Quantitative Comparison
The in-vitro efficacy of quinolones is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the comparative MIC values for this compound and several second-generation quinolones against a panel of common bacterial pathogens. The data is compiled from studies employing standardized agar dilution methods.
| Bacterial Species | This compound MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Norfloxacin MIC (mg/L) | Ofloxacin MIC (mg/L) |
| Enterobacteriaceae | ||||
| Escherichia coli | 2 (some strains ≥128) | ≤0.03 | 0.12 | 0.25 |
| Klebsiella spp. | 2 (some strains ≥128) | ≤0.03 | 0.12 | 0.25 |
| Proteus spp. | 2 | ≤0.03 | 0.12 | 0.25 |
| Enterobacter cloacae | 2 | ≤0.03 | 0.12 | 0.25 |
| Non-Fermentative Gram-Negative Bacilli | ||||
| Pseudomonas aeruginosa | 32 | 0.5 | 2 | 4 |
| Acinetobacter calcoaceticus | 8 | 0.5 | 2 | 0.5 |
| Gram-Positive Cocci | ||||
| Staphylococcus spp. | 4 | ≤0.5 | ≤0.5 | ≤1 |
| Enterococcus spp. | 16 | ≤2 | ≤2 | ≤4 |
Key Observations from the Data:
-
Second-generation quinolones, particularly ciprofloxacin, demonstrate significantly greater potency against Enterobacteriaceae and Pseudomonas aeruginosa compared to this compound, with MIC90 values being substantially lower.
-
This compound exhibits considerably weaker activity against Gram-positive cocci, requiring a concentration of 16 mg/L to inhibit all tested enterococci, whereas second-generation quinolones are effective at lower concentrations.
-
Some strains of E. coli and Klebsiella have shown high resistance to this compound (MIC ≥128 mg/l).
-
Studies have reported that the MIC90 of this compound is 2- to 16-fold higher against Enterobacteriaceae and P. aeruginosa when compared to norfloxacin and pefloxacin.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Both this compound and second-generation quinolones share a fundamental mechanism of action: the inhibition of bacterial DNA synthesis, which ultimately leads to bacterial cell death. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter DNA strands following replication.
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This results in the accumulation of double-stranded DNA breaks, which triggers the SOS response and other DNA repair pathways. If the damage is too extensive, it leads to irreversible cellular damage and death.
The following diagram illustrates the general mechanism of action for quinolone antibiotics.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The quantitative data presented in this guide was obtained through standardized in-vitro susceptibility testing methods. The following is a detailed protocol for the agar dilution method, a common procedure for determining MIC values.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Stock solutions of antimicrobial agents (this compound, Ciprofloxacin, Norfloxacin, Ofloxacin) of known concentration
-
Bacterial isolates to be tested
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of each antimicrobial agent in molten Mueller-Hinton agar.
-
Pour the agar dilutions into sterile petri dishes, allowing them to solidify. A control plate containing no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the bacterial strain to be tested from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
-
Inoculation:
-
Using
-
Investigating Cross-Resistance Between Rosoxacin and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Rosoxacin and other key fluoroquinolones. By presenting experimental data, detailed methodologies, and visual representations of resistance mechanisms, this document aims to be a valuable resource for researchers in antimicrobial drug development and resistance studies.
Introduction to Fluoroquinolone Cross-Resistance
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] this compound, an early-generation quinolone, and its successors, the fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Norfloxacin), have been pivotal in treating a wide array of bacterial infections. However, the emergence of bacterial resistance threatens their clinical efficacy.
A significant concern in antibiotic resistance is the phenomenon of cross-resistance, where resistance to one antibiotic confers resistance to other structurally related compounds. This guide specifically investigates the extent of cross-resistance between this compound and other commonly used fluoroquinolones. Understanding these patterns is crucial for predicting the effectiveness of alternative therapies and for the development of new antimicrobial agents that can circumvent existing resistance mechanisms.
Mechanisms of Fluoroquinolone Resistance
The primary mechanisms of resistance to fluoroquinolones are well-established and generally fall into two categories:
-
Target-Mediated Resistance: This involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding sites on the enzymes, reducing the affinity of fluoroquinolones and thereby diminishing their inhibitory effect.
-
Reduced Intracellular Drug Concentration: This is achieved through two main pathways:
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli, actively transports fluoroquinolones out of the bacterial cell.
-
Decreased Permeability: Alterations in the outer membrane porins can reduce the influx of fluoroquinolones into the bacterial cytoplasm.
-
The interplay of these mechanisms determines the level of resistance, with high-level resistance often resulting from the accumulation of multiple mutations and/or the overexpression of efflux pumps.
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns between this compound and other fluoroquinolones against different bacterial species. A higher MIC value indicates greater resistance.
Table 1: Comparative in vitro activity of this compound and other fluoroquinolones against urinary tract isolates.
| Bacterial Species | Antibiotic | MIC Range (mg/L) |
| Enterobacteriaceae | This compound | ≤0.5 - ≥128 |
| Ciprofloxacin | ≤0.015 - 2 | |
| Norfloxacin | ≤0.12 - 4 | |
| Ofloxacin | ≤0.06 - 4 | |
| Pseudomonas aeruginosa | This compound | 4 - ≥128 |
| Ciprofloxacin | ≤0.12 - 2 | |
| Norfloxacin | 0.25 - 16 | |
| Ofloxacin | 0.25 - 16 | |
| Staphylococci | This compound | 1 - 16 |
| Ciprofloxacin | 0.12 - 2 | |
| Norfloxacin | 0.25 - 8 | |
| Ofloxacin | 0.25 - 4 | |
| Enterococci | This compound | 2 - 16 |
| Ciprofloxacin | 0.25 - 4 | |
| Norfloxacin | 1 - 16 | |
| Ofloxacin | 1 - 8 |
Data compiled from a study comparing the in vitro activities of several quinolones against 426 clinical urinary isolates.[1]
Table 2: In vitro activity of this compound, Norfloxacin, and Pefloxacin against Nalidixic Acid-Resistant Isolates.
| Bacterial Group | Antibiotic | MIC90 (µg/ml) |
| Enterobacteriaceae | This compound | 2 to 16-fold higher than Norfloxacin/Pefloxacin |
| Norfloxacin | ≤2 - 32 | |
| Pefloxacin | ≤2 - 32 | |
| Nalidixic Acid-Resistant Isolates | Norfloxacin | ≤16 |
| Pefloxacin | ≤16 |
This table summarizes data from a study on 480 bacterial strains, highlighting this compound's lower activity compared to Norfloxacin and Pefloxacin, especially against Enterobacteriaceae. Notably, 90% of nalidixic acid-resistant isolates remained susceptible to Norfloxacin and Pefloxacin.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and other fluoroquinolones
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension.
-
Include a growth control well containing only MHB and the bacterial inoculum.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Induction of Resistance by Serial Passage
This method is used to select for resistant mutants in vitro by exposing a bacterial population to sub-inhibitory concentrations of an antibiotic over multiple generations.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Culture tubes
-
Bacterial culture
-
Stock solutions of this compound and Ciprofloxacin
Procedure:
-
Determine the baseline MIC of the antibiotic for the bacterial strain.
-
Inoculate a tube of MHB containing the antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial culture.
-
Incubate the culture overnight at 37°C.
-
On the following day, determine the MIC of the overnight culture.
-
Inoculate a fresh tube of MHB containing a higher concentration of the antibiotic with an aliquot from the previous day's culture that showed growth at the highest antibiotic concentration.
-
Repeat this process for a predetermined number of passages (e.g., 14-30 days).
-
Monitor the increase in MIC over time to assess the development of resistance.
-
At the end of the experiment, the cross-resistance of the resistant mutant to other fluoroquinolones can be determined by performing MIC assays as described in section 4.1.
Visualizing Resistance Mechanisms and Workflows
Signaling Pathway for Fluoroquinolone Resistance
The development of fluoroquinolone resistance is a multifactorial process involving changes in the drug's targets and its intracellular concentration. The following diagram illustrates the key mechanisms.
Caption: Mechanisms of Fluoroquinolone Resistance.
Experimental Workflow for Cross-Resistance Investigation
The following diagram outlines the typical workflow for investigating cross-resistance between different antibiotics.
References
- 1. In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and this compound compared with cinoxacin and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antibacterial activity of three new quinolone derivatives: this compound, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Rosoxacin Antibacterial Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of in vitro antibacterial experiments is fundamental to the reliable evaluation of antimicrobial agents. This guide provides a framework for ensuring the consistency of experiments involving Rosoxacin, a first-generation quinolone antibiotic. By offering detailed experimental protocols, comparative data, and an analysis of critical variables, this document serves as a resource for researchers aiming to produce robust and comparable results in the study of this compound and its alternatives.
Comparative Antibacterial Potency
This compound's in vitro activity has been evaluated against a variety of bacterial pathogens. To provide a clear comparison of its efficacy, the following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other quinolone antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC90 Values (µg/mL) of this compound and Other Quinolones Against Gram-Negative Bacteria
| Bacterial Species | This compound | Norfloxacin | Pefloxacin | Ciprofloxacin |
| Escherichia coli | >128 | ≤2 | ≤2 | ≤2 |
| Klebsiella spp. | >128 | ≤2 | ≤2 | - |
| Enterobacter cloacae | - | ≤2 | ≤2 | - |
| Proteus spp. | - | ≤2 | ≤2 | - |
| Pseudomonas aeruginosa | - | ≤8 | ≤8 | ≤2 |
| Acinetobacter calcoaceticus | - | - | - | ≤2 |
Data compiled from studies comparing the in vitro activities of various quinolones. A "-" indicates that specific data was not available in the cited sources.[1][2]
Table 2: Comparative MIC Values (µg/mL) of this compound and Other Quinolones Against Gram-Positive Bacteria and Other Pathogens
| Bacterial Species | This compound | Norfloxacin | Ciprofloxacin | Ofloxacin |
| Staphylococcus spp. | ≤16 | ≤4 | ≤4 | ≤4 |
| Enterococci | ≤16 | ≤4 | ≤4 | ≤4 |
| Neisseria gonorrhoeae | 0.03-0.125 | - | - | - |
| Chlamydia trachomatis | 5 | - | - | - |
| Ureaplasma urealyticum | 2-8 | - | - | - |
Data compiled from multiple sources evaluating the in vitro efficacy of quinolones.[2]
Key Experimental Protocols
To ensure the reproducibility of antibacterial susceptibility testing, adherence to standardized and detailed protocols is crucial. Below are methodologies for determining the Minimum Inhibitory Concentration (MIC) and for performing the Kirby-Bauer disk diffusion test.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5]
1. Preparation of Materials:
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The pH should be between 7.2 and 7.4.[6]
- Antimicrobial Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of at least 1000 µg/mL.[3]
- Bacterial Inoculum: From a pure culture on a non-selective agar plate (e.g., Blood Agar) incubated for 18-24 hours, select 3-5 colonies to suspend in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This suspension must be further diluted to achieve the final desired inoculum concentration.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Procedure:
- Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate wells to achieve the desired concentration range.
- Inoculation: Dilute the standardized bacterial suspension in broth so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.[6]
- Controls:
- Growth Control: A well containing the bacterial inoculum in broth without any antibiotic.
- Sterility Control: A well containing uninoculated broth.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[6]
3. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[7][8][9]
1. Preparation of Materials:
- Media: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm. The pH should be between 7.2 and 7.4.
- Antimicrobial Disks: Paper disks impregnated with a standard concentration of this compound.
- Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC protocol.
2. Procedure:
- Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[7]
- Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[7]
- Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[8]
3. Interpretation of Results:
- Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Factors Influencing Reproducibility of Quinolone Experiments
Several factors can significantly impact the results of antibacterial susceptibility tests for quinolones, leading to a lack of reproducibility. Careful control of these variables is essential.
-
Inoculum Size: An excessively high inoculum can lead to falsely elevated MIC values, a phenomenon known as the inoculum effect.[10] Conversely, a low inoculum may result in falsely low MICs. Standardization to a 0.5 McFarland turbidity is critical.
-
pH of the Medium: The activity of many quinolones, including this compound, is affected by pH. A lower pH can increase the MIC, making the antibiotic appear less effective.[11] Maintaining the pH of the growth medium within the recommended range (7.2-7.4) is crucial.
-
Divalent Cation Concentration: The concentration of divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), in the testing medium can influence the activity of quinolones.[11] Increased concentrations of these cations can lead to higher MIC values. Using cation-adjusted Mueller-Hinton medium helps to standardize these concentrations.
-
Incubation Time and Temperature: Deviations from the recommended incubation time and temperature can affect bacterial growth rates and, consequently, the interpretation of susceptibility results.
-
Storage and Handling of Materials: Proper storage of antimicrobial powders, stock solutions, and prepared media is necessary to maintain their stability and potency. Similarly, the quality and storage of bacterial control strains are vital for consistent results.[12]
Visualizing Experimental Processes and Mechanisms
To further clarify the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. In vitro antibacterial activity of three new quinolone derivatives: this compound, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and this compound compared with cinoxacin and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. goldbio.com [goldbio.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. asm.org [asm.org]
- 10. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditions affecting the results of susceptibility testing for the quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosoxacin and Levofloxacin Activity Against Common Urinary Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of rosoxacin, a first-generation quinolone, and levofloxacin, a third-generation fluoroquinolone, against common causative agents of urinary tract infections (UTIs). This objective analysis is supported by available experimental data on their mechanisms of action and antibacterial efficacy.
Mechanism of Action: A Shared Pathway with Generational Differences
Both this compound and levofloxacin are quinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] Inhibition of these enzymes leads to strand breakage in bacterial DNA, ultimately causing cell death.[2][4]
Levofloxacin, a fluoroquinolone, is a broad-spectrum antibiotic with enhanced activity against Gram-positive bacteria compared to earlier quinolones.[2] this compound is a non-fluorinated quinolone, also with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The primary distinction lies in their generational classification, with levofloxacin representing a more recent development with a broader range of clinical applications.
Caption: Mechanism of action for this compound and Levofloxacin.
In Vitro Activity: A Quantitative Comparison
The in vitro activity of antibiotics is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound and levofloxacin against common urinary pathogens. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
Table 1: this compound In Vitro Activity Against Common Urinary Pathogens
| Pathogen | MIC90 (µg/mL) | Reference |
| Escherichia coli | 2 to 16-fold higher than norfloxacin and pefloxacin | [5] |
| Klebsiella spp. | 2 to 16-fold higher than norfloxacin and pefloxacin | [5] |
| Proteus spp. | 2 to 16-fold higher than norfloxacin and pefloxacin | [5] |
| Staphylococcus spp. | ≤ 2 (compared to norfloxacin and pefloxacin) | [5] |
Table 2: Levofloxacin In Vitro Activity Against Common Urinary Pathogens
| Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | ≤0.06 - >32 | 0.06 | [4] |
| Klebsiella pneumoniae | - | 0.25 | |
| Proteus mirabilis | - | 0.125 | |
| Staphylococcus saprophyticus | - | 0.5 |
The available data suggests that levofloxacin generally exhibits potent in vitro activity against common uropathogens, with low MIC90 values. In contrast, the potency of this compound appears to be lower, as indicated by the comparative data against other quinolones.[5]
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing, which is performed according to standardized methodologies. The most common methods are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Conclusion
Based on the available in vitro data, levofloxacin demonstrates superior potency against common urinary pathogens when compared to the inferred activity of this compound. The lower MIC values for levofloxacin suggest that it can be effective at lower concentrations. This compound, as a first-generation quinolone, may have a more limited role in the treatment of UTIs, especially in regions with emerging antibiotic resistance.
This guide highlights the importance of continuous surveillance of antimicrobial susceptibility patterns to inform clinical decision-making and the development of new therapeutic agents. The provided experimental workflows underscore the standardized methodologies that ensure the reliability and comparability of in vitro susceptibility data.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Urinary bactericidal activity of single doses (250, 500, 750 and 1000 mg) of levofloxacin against fluoroquinolone-resistant strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of three new quinolone derivatives: this compound, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rosoxacin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the quinolone antibiotic Rosoxacin are critical for ensuring laboratory safety and minimizing environmental impact. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper handling and disposal are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the necessary procedures, environmental considerations, and potential degradation methods.
Regulatory Framework and Waste Classification
This compound, like all pharmaceutical waste, is subject to stringent regulations to prevent environmental contamination and ensure public safety. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing pharmaceutical waste.[1][2] Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] Given its high aquatic toxicity, this compound waste should be managed as hazardous chemical waste.
Step-by-Step Disposal Procedure for this compound Waste
The mandated disposal route for this compound is through an approved hazardous waste disposal facility.[1] The following steps outline the proper procedure for managing this compound waste within a laboratory setting, from generation to collection by a licensed waste management service.
-
Segregation: Immediately segregate this compound waste from non-hazardous trash and other types of chemical waste. It is crucial to avoid mixing it with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[3]
-
Containerization: Collect this compound waste in a designated, leak-proof container that is compatible with its chemical properties. The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "this compound solid waste," "Aqueous solution of this compound"). The label should also include the accumulation start date.
-
Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel. Federal regulations permit the accumulation of up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
Request for Pickup: Once the container is full or has been in storage for the maximum allowable time (which can vary by institution and state regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Environmental Impact and Aquatic Toxicity
| Antibiotic | Organism | Exposure Duration | Endpoint | Toxicity Value (mg/L) |
| Ciprofloxacin | Daphnia magna | 48 hours | LC50 | 14 - 73 |
| Norfloxacin | Daphnia magna | 48 hours | LC50 | 14 - 73 |
| Ofloxacin | Daphnia magna | 48 hours | LC50 | 14 - 73 |
| Ciprofloxacin | Green Algae | 72 hours | EC50 | 1.1 - 22.7 |
| Norfloxacin | Green Algae | 72 hours | EC50 | 1.1 - 22.7 |
| Ofloxacin | Green Algae | 72 hours | EC50 | 1.1 - 22.7 |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.
Experimental Protocols for Quinolone Degradation
While incineration at a permitted facility is the standard disposal method, research into the degradation of quinolone antibiotics offers potential avenues for waste treatment. The following are adapted experimental protocols for advanced oxidation processes (AOPs) that have been shown to be effective for other quinolones. It is crucial to emphasize that these protocols are not specific to this compound and would require optimization and validation for this particular compound. Any in-lab treatment of hazardous waste must also comply with institutional and regulatory requirements.
Fenton Oxidation Protocol (Adapted for Quinolone Antibiotics)
This protocol describes a bench-scale Fenton oxidation process for the degradation of a quinolone antibiotic in an aqueous solution.
Materials:
-
Quinolone antibiotic stock solution (e.g., 100 mg/L)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beakers, magnetic stirrer, and pH meter
Procedure:
-
Prepare a 100 mL aqueous solution of the quinolone antibiotic at the desired concentration (e.g., 10 mg/L) in a beaker.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid, as the Fenton reaction is most effective in acidic conditions.
-
Add the Fenton's reagent. The optimal ratio of H₂O₂ to Fe²⁺ should be determined experimentally, but a common starting point is a molar ratio of 10:1. For a 10 mg/L quinolone solution, this would involve adding a specific amount of FeSO₄·7H₂O followed by the dropwise addition of H₂O₂ while stirring.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) with continuous stirring.
-
At the end of the reaction period, quench the reaction by raising the pH to above 7.0 with sodium hydroxide. This will precipitate the iron as iron hydroxide.
-
Separate the precipitate by filtration or centrifugation.
-
Analyze the supernatant for the remaining concentration of the quinolone antibiotic using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
UV/H₂O₂ Photodegradation Protocol (Adapted for Quinolone Antibiotics)
This protocol outlines a laboratory-scale UV/H₂O₂ process for the degradation of a quinolone antibiotic.
Materials:
-
Quinolone antibiotic stock solution
-
Hydrogen peroxide (H₂O₂, 30%)
-
UV photoreactor equipped with a low-pressure mercury lamp
-
Quartz reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare an aqueous solution of the quinolone antibiotic in the quartz reaction vessel.
-
Add a predetermined concentration of hydrogen peroxide to the solution. The optimal concentration will depend on the antibiotic and its concentration and should be determined experimentally.
-
Place the reaction vessel in the UV photoreactor and turn on the magnetic stirrer.
-
Initiate the UV irradiation.
-
Take samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the samples for the concentration of the quinolone antibiotic to determine the degradation kinetics.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards associated with this potent antibiotic.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rosoxacin
Rosoxacin is an orally active, broad-spectrum quinolone antibiotic effective against a range of Gram-negative bacteria.[1][2] As with any potent chemical compound, ensuring the safety of laboratory personnel is paramount during its handling, storage, and disposal. Adherence to strict safety protocols not only protects researchers but also ensures the integrity of experimental outcomes and prevents environmental contamination.
This guide provides essential, procedural information for the safe management of this compound in a laboratory setting, from initial handling to final disposal.
Hazard Identification
This compound presents several health and environmental hazards that must be managed with appropriate precautions.[3] The primary classifications according to the Globally Harmonized System (GHS) are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Respiratory Sensitization | Sub-category 1A | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
A risk-based approach should be taken to select appropriate PPE. The following table outlines the minimum recommended PPE for tasks involving this compound. All PPE should be removed and disposed of correctly before leaving the work area.
| Task | Minimum Required PPE |
| Handling Solid (Powder) (e.g., Weighing, Aliquoting) | Engineering Control: Chemical fume hood or ventilated balance enclosure.Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[4][5]Gown: Disposable, low-permeability gown with tight-fitting cuffs.[5]Eye/Face Protection: Safety goggles and a face shield.[4]Respiratory Protection: N95 or higher-rated respirator may be required depending on the quantity and potential for aerosolization.[4] |
| Handling Solutions (e.g., Reconstitution, Dilution) | Engineering Control: Chemical fume hood or Class II Biosafety Cabinet.Gloves: Two pairs of powder-free, chemical-resistant gloves.[5]Gown: Disposable, low-permeability gown.[5]Eye/Face Protection: Safety goggles.[6] |
| Storage and Transport (within the lab) | Gloves: Single pair of chemical-resistant gloves.Gown: Standard lab coat.Eye Protection: Safety glasses. |
| Waste Disposal | Gloves: Two pairs of powder-free, chemical-resistant gloves.Gown: Disposable, low-permeability gown.Eye/Face Protection: Safety goggles and face shield (if splashing is possible). |
Operational Plans: From Handling to Disposal
Proper procedural controls are critical to minimize exposure and ensure safety. The following protocols provide step-by-step guidance for common laboratory operations involving this compound.
Safe Handling and Preparation Protocol
This protocol details the steps for safely handling this compound powder and preparing solutions.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and PPE before starting.
-
-
Weighing the Compound:
-
Perform all weighing operations within a ventilated enclosure or chemical fume hood to prevent inhalation of the powder.[3]
-
Don the appropriate PPE as specified in the table above.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula to minimize dust generation.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.
-
Ensure the vessel is capped or covered during any mixing steps (e.g., vortexing, sonicating).
-
If heating is required for dissolution, perform this within the fume hood.[7]
-
-
Post-Handling:
-
Wipe down the work surface and any equipment used with an appropriate deactivating agent or 70% ethanol.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[3]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[3] Seek medical attention if irritation or an allergic reaction develops.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[3] Call a poison control center or physician immediately.[3] Do not induce vomiting.
Storage and Disposal Plans
Storage: Proper storage is essential to maintain the chemical's stability and prevent accidental exposure.
-
Containers: Keep containers tightly sealed.[3]
-
Conditions: Store in a cool, well-ventilated area, protected from direct sunlight.[3]
-
Temperature: Store the powder form at -20°C.[3][7] Once in a solvent, store at -80°C for long-term stability (up to 2 years).[7]
Disposal Plan: Due to its high toxicity to aquatic life, this compound must be disposed of as hazardous chemical waste.[3] Do not pour it down the drain or mix it with general laboratory waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, gowns, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect unused or waste solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
Visual Workflow for this compound Management
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory environment.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound (Acthis compound) | Quinolone Antibiotic | DC Chemicals [dcchemicals.com]
- 3. This compound|40034-42-2|MSDS [dcchemicals.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
